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  • Product: [(3-Fluorophenyl)amino](oxo)acetic acid
  • CAS: 87967-27-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of (3-Fluorophenyl)aminoacetic Acid

This document provides an in-depth technical guide for the spectroscopic analysis of (3-Fluorophenyl)aminoacetic acid (C₈H₈FNO₂), a compound of significant interest in medicinal chemistry and drug development. As a fluor...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the spectroscopic analysis of (3-Fluorophenyl)aminoacetic acid (C₈H₈FNO₂), a compound of significant interest in medicinal chemistry and drug development. As a fluorinated analog of naturally occurring amino acids, it serves as a valuable building block and a sensitive probe in biochemical studies.[1][] The incorporation of a fluorine atom offers unique physicochemical properties and provides a powerful spectroscopic handle for techniques like ¹⁹F NMR.[][3]

This guide is structured to provide not just data, but a foundational understanding of the analytical workflow, from first principles to final interpretation. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous structural elucidation and purity assessment of this molecule. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's structure.

  • Molecular Formula: C₈H₈FNO₂

  • Average Molecular Weight: 169.15 g/mol

  • Monoisotopic Mass: 169.05391 u

The structure contains several key features that will be interrogated by spectroscopy: a substituted aromatic ring, an amino acid backbone, and a carbon-fluorine bond.

Caption: Structure of (3-Fluorophenyl)aminoacetic acid (zwitterionic form).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment, connectivity, and number of magnetically active nuclei.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The NMR Analysis Workflow

The general workflow for NMR analysis is a systematic process designed to ensure data quality and accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, D2O) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune & Shim for field homogeneity acq1->acq2 acq3 Acquire Spectra: ¹H, ¹³C, ¹⁹F, COSY acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate (¹H) & Peak Pick proc2->proc3 proc4 Assign Signals to Structure proc3->proc4

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

Theoretical Insight: The proton NMR spectrum will reveal the distinct electronic environments of all hydrogen atoms. We expect to see signals in the aromatic region (downfield due to ring current effects) and the aliphatic region for the α-carbon and amine protons. Spin-spin coupling between adjacent, non-equivalent protons will cause signals to split, providing crucial connectivity information.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of (3-Fluorophenyl)aminoacetic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean vial.[5] Using D₂O will cause the exchangeable N-H and O-H protons to disappear, which can aid in signal assignment.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[7]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like TMS (0 ppm).[8]

Expected ¹H NMR Data (in DMSO-d₆)

Signal AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J) in HzIntegration
Aromatic H6.8 - 7.4m (multiplet)-4H
α-CH~4.0 - 4.2s (singlet) or t (triplet)J(H-N) ≈ 5-7 Hz1H
N-HVariable, broadbr s-2H
COOH> 10, very broadbr s-1H

Note: In the zwitterionic form, the amine protons may appear as a broad singlet or be coupled to the α-CH. The carboxylic proton signal is often very broad and may not be easily observed.

¹³C NMR Spectroscopy

Theoretical Insight: The ¹³C NMR spectrum will show a distinct signal for each unique carbon environment. The molecule has 8 carbon atoms, but due to potential symmetry, fewer than 8 signals might be observed. The chemical shifts are highly sensitive to the electronic environment; carbons attached to electronegative atoms (F, N, O) will be shifted downfield.[9] C-F coupling will also be observed, splitting the signals of carbons near the fluorine atom.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Setup: Use the same sample prepared for ¹H NMR.

  • Acquisition: Select a standard ¹³C{¹H} pulse program (proton-decoupled). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required compared to ¹H NMR.[7]

  • Processing: Process the data similarly to the ¹H spectrum.

Expected ¹³C NMR Data (in DMSO-d₆)

Signal AssignmentExpected δ (ppm)Expected C-F Coupling (JCF) in Hz
C=O (Carboxyl)170 - 175Small (⁴JCF)
C-F (Aromatic)160 - 165Large (¹JCF ≈ 240-250 Hz)
C-N (Aromatic)140 - 145Small (³JCF)
Aromatic CH105 - 135²JCF and ³JCF ≈ 5-25 Hz
α-C50 - 60-

Note: The aromatic region will show 4 distinct signals, each potentially split by coupling to fluorine.

¹⁹F NMR Spectroscopy

Theoretical Insight: ¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.[10][11] For (3-Fluorophenyl)aminoacetic acid, we expect a single resonance for the fluorine atom, which will be split into a multiplet by coupling to the nearby aromatic protons.

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample and Setup: Use the same sample. The spectrometer must be equipped with a broadband or fluorine-specific probe.

  • Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling can be used to simplify the spectrum to a singlet, confirming the number of fluorine environments.

  • Processing: Process the data as before. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).[12]

Expected ¹⁹F NMR Data

Signal AssignmentExpected δ (ppm) vs CFCl₃Multiplicity (¹H-coupled)
Ar-F-110 to -120tdd (triplet of doublet of doublets)

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[13] For this amino acid, we expect to see characteristic absorptions for the amine (N-H), carboxylic acid (O-H and C=O), aromatic ring (C=C and C-H), and the C-F bond. In its solid-state zwitterionic form, we will observe bands for NH₃⁺ and COO⁻.

The ATR-FTIR Analysis Workflow

Attenuated Total Reflectance (ATR) is a modern, rapid method for analyzing solid samples with minimal preparation.[14]

G start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean bkg Collect Background Spectrum (Air) clean->bkg sample Place small amount of solid sample on crystal bkg->sample pressure Apply pressure with anvil to ensure good contact sample->pressure collect Collect Sample Spectrum pressure->collect process Process Data (Baseline correction, peak identification) collect->process end End process->end

Caption: Workflow for solid sample analysis using ATR-FTIR.

Experimental Protocol: ATR-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[15] Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid (3-Fluorophenyl)aminoacetic acid powder directly onto the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.[15]

  • Data Collection: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleanup: Clean the crystal thoroughly after analysis.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3200 - 2500Broad, StrongN-H stretch (from NH₃⁺) and O-H stretch (from COOH)
~1650 - 1550StrongAsymmetric COO⁻ stretch and N-H bend
~1400MediumSymmetric COO⁻ stretch
1600, 1480Medium-WeakC=C aromatic ring stretches
~1250StrongC-F stretch
~1150MediumC-N stretch

Note: The broadness and positions of the N-H and O-H bands are highly characteristic of the zwitterionic structure of amino acids in the solid state.[16]

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental formula.[17] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.[18]

The ESI-MS Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a stock solution (~1 mg/mL) prep2 Dilute to ~1-10 µg/mL in suitable solvent (e.g., 50:50 MeCN:H₂O + 0.1% Formic Acid) prep1->prep2 acq1 Infuse sample into ESI source prep2->acq1 acq2 Acquire spectrum in positive ion mode acq1->acq2 proc1 Identify [M+H]⁺ ion acq2->proc1 proc2 Compare experimental m/z with calculated exact mass proc1->proc2

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL) in a solvent like methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent, typically 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.[19]

  • Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., TOF or Orbitrap) according to the manufacturer's instructions.

  • Analysis: Introduce the sample into the ESI source via direct infusion or LC injection. Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

Expected Mass Spectrometry Data

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺170.0617
[M+Na]⁺192.0436

The observation of the [M+H]⁺ ion at m/z 170.0617 (within a 5 ppm mass accuracy window) provides strong evidence for the elemental formula C₈H₈FNO₂.

Conclusion: A Self-Validating Approach

The structural confirmation of (3-Fluorophenyl)aminoacetic acid is achieved not by a single technique, but by the synergistic and self-validating combination of all three.

  • MS confirms the correct molecular formula and weight.

  • IR confirms the presence of the key amino acid, aromatic, and C-F functional groups.

  • NMR (¹H, ¹³C, and ¹⁹F) provides the definitive atomic-level blueprint, confirming the precise connectivity of the atoms and the substitution pattern on the aromatic ring.

This comprehensive spectroscopic dossier provides the necessary data and procedural rigor for any researcher or drug development professional working with this compound, ensuring both identity and purity are established to the highest scientific standards.

References

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Exploratory

"(3-Fluorophenyl)aminoacetic acid mechanism of action"

An In-Depth Technical Guide to the Proposed Mechanism of Action of (3-Fluorophenyl)aminoacetic Acid Authored by: A Senior Application Scientist Introduction: The Emergence of Fluorinated Amino Acids in Neuroscience In th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of (3-Fluorophenyl)aminoacetic Acid

Authored by: A Senior Application Scientist

Introduction: The Emergence of Fluorinated Amino Acids in Neuroscience

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The unique characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target[1][2]. (3-Fluorophenyl)aminoacetic acid, a synthetic amino acid derivative, represents a compelling candidate for investigation within the realm of neuroscience. Its structural resemblance to endogenous amino acid neurotransmitters and other pharmacologically active phenylglycine derivatives suggests a potential interaction with key receptors in the central nervous system (CNS).

This technical guide presents a scientifically grounded, albeit hypothesized, mechanism of action for (3-Fluorophenyl)aminoacetic acid. Drawing upon the extensive body of research on structurally related compounds, we propose that its primary mode of action is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This document will provide a comprehensive overview of the proposed target, the downstream signaling consequences of its modulation, and a detailed roadmap for the experimental validation of this hypothesis.

Proposed Primary Mechanism of Action: Antagonism of the NMDA Receptor Glycine Co-agonist Site

Based on its core structure, which features a phenyl ring and an aminoacetic acid moiety, we hypothesize that (3-Fluorophenyl)aminoacetic acid functions as an antagonist at the glycine co-agonist site of the NMDA receptor. The rationale for this proposed mechanism is rooted in the well-established pharmacology of NMDA receptor antagonists, where even subtle modifications to the phenylglycine scaffold can yield potent and selective modulators[3][4]. The introduction of a fluorine atom at the meta position of the phenyl ring is anticipated to enhance its binding affinity and specificity for the glycine site.

The NMDA Receptor: A Hub of Excitatory Neurotransmission

The NMDA receptor is an ionotropic glutamate receptor that plays a pivotal role in excitatory neurotransmission throughout the CNS. Its activation is a complex process that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine[5]. This dual-agonist requirement makes the NMDA receptor a coincidence detector, essential for processes such as learning, memory, and synaptic plasticity[5].

The receptor itself is a heterotetrameric complex, most commonly composed of two GluN1 subunits and two GluN2 subunits. The glutamate binding site is located on the GluN2 subunits, while the glycine co-agonist site resides on the GluN1 subunits[6]. Upon binding of both agonists and depolarization of the postsynaptic membrane to relieve a magnesium block, the receptor's ion channel opens, allowing an influx of calcium and sodium ions[7]. This influx of calcium acts as a crucial second messenger, triggering a cascade of downstream signaling events.

Downstream Signaling Cascades Modulated by NMDA Receptor Activity

The influx of calcium through the NMDA receptor channel activates a multitude of intracellular signaling pathways that are fundamental to neuronal function and plasticity. Key downstream effectors include:

  • Calmodulin-dependent Kinase II (CaMKII): A key enzyme in learning and memory, CaMKII is activated by calcium-bound calmodulin and can autophosphorylate, leading to long-term potentiation (LTP).

  • Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases are also activated by calcium-dependent signaling and are involved in modulating synaptic strength and gene expression.

  • Extracellular signal-Regulated Kinase (ERK): A member of the MAP kinase family, ERK is activated by NMDA receptor signaling and plays a role in cell survival, proliferation, and differentiation.

  • Nitric Oxide Synthase (nNOS): The production of nitric oxide, a retrograde messenger, is stimulated by calcium influx and can influence presynaptic neurotransmitter release.

By acting as an antagonist at the glycine site, (3-Fluorophenyl)aminoacetic acid would prevent the co-agonist from binding, thereby inhibiting the opening of the NMDA receptor channel and attenuating the downstream signaling cascades. This could have significant implications for conditions characterized by NMDA receptor overactivation and excitotoxicity, such as epilepsy, stroke, and traumatic brain injury[8].

Experimental Validation of the Proposed Mechanism of Action

To rigorously test the hypothesis that (3-Fluorophenyl)aminoacetic acid acts as an NMDA receptor glycine site antagonist, a multi-faceted experimental approach is required. The following protocols outline key experiments to characterize its binding affinity, functional activity, and cellular effects.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of (3-Fluorophenyl)aminoacetic acid for the NMDA receptor glycine site.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

  • Binding Reaction: In a 96-well plate, incubate the synaptic membranes with a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) and increasing concentrations of (3-Fluorophenyl)aminoacetic acid.

  • Incubation: Incubate the reaction mixture at 4°C for 2 hours to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of (3-Fluorophenyl)aminoacetic acid that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Expected Outcome: A low nanomolar to micromolar Ki value would indicate significant binding affinity for the glycine site.

Electrophysiological Recordings

Objective: To assess the functional antagonism of (3-Fluorophenyl)aminoacetic acid on NMDA receptor-mediated currents in a cellular context.

Protocol:

  • Cell Culture: Culture primary hippocampal neurons or HEK293 cells expressing recombinant NMDA receptors.

  • Whole-Cell Patch-Clamp: Perform whole-cell patch-clamp recordings from the cultured cells.

  • NMDA Receptor Activation: Apply NMDA and glycine to the cells to elicit an inward current.

  • Antagonist Application: Co-apply increasing concentrations of (3-Fluorophenyl)aminoacetic acid with the agonists.

  • Data Acquisition and Analysis: Measure the peak amplitude of the NMDA-evoked currents in the presence and absence of the test compound. Construct a concentration-response curve to determine the IC₅₀ for the inhibition of the NMDA receptor current.

Expected Outcome: A concentration-dependent reduction in the NMDA-evoked current would confirm functional antagonism.

Calcium Imaging Assays

Objective: To measure the effect of (3-Fluorophenyl)aminoacetic acid on NMDA receptor-mediated calcium influx in a population of cells.

Protocol:

  • Cell Culture and Loading: Culture primary cortical neurons on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[6].

  • Baseline Fluorescence: Measure the baseline fluorescence of the cells.

  • Stimulation: Stimulate the cells with NMDA and glycine in the presence or absence of varying concentrations of (3-Fluorophenyl)aminoacetic acid.

  • Fluorescence Measurement: Continuously measure the changes in intracellular calcium concentration by monitoring the fluorescence of the dye.

  • Data Analysis: Quantify the peak increase in intracellular calcium in response to NMDA and glycine and determine the inhibitory effect of (3-Fluorophenyl)aminoacetic acid.

Expected Outcome: A dose-dependent inhibition of the NMDA-induced calcium influx would provide further evidence of functional antagonism.

Data Presentation

Experimental Assay Parameter Measured Expected Result for (3-Fluorophenyl)aminoacetic acid
Radioligand BindingKi (inhibition constant) at the NMDA receptor glycine siteLow nanomolar to micromolar range
ElectrophysiologyIC₅₀ for inhibition of NMDA-evoked currentsConcentration-dependent inhibition
Calcium ImagingIC₅₀ for inhibition of NMDA-induced calcium influxConcentration-dependent inhibition

Visualizations

Proposed Signaling Pathway of (3-Fluorophenyl)aminoacetic Acid

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDA_R NMDA Receptor Glycine_Site Glycine Site Glutamate_Site Glutamate Site Ion_Channel Ion Channel Ca2_influx Ca²⁺ Influx Ion_Channel->Ca2_influx Inhibited Glycine Glycine Glycine->Glycine_Site Binds Glutamate Glutamate Glutamate->Glutamate_Site Binds FPAA (3-Fluorophenyl)aminoacetic acid FPAA->Glycine_Site Blocks Downstream Downstream Signaling (CaMKII, PKC, ERK) Ca2_influx->Downstream

Caption: Proposed mechanism of (3-Fluorophenyl)aminoacetic acid at the NMDA receptor.

Experimental Workflow for Mechanism Validation

G A Hypothesis: (3-Fluorophenyl)aminoacetic acid is an NMDA Receptor Glycine Site Antagonist B Radioligand Binding Assay A->B C Electrophysiology (Patch-Clamp) A->C D Calcium Imaging Assay A->D E Determine Binding Affinity (Ki) B->E F Measure Functional Antagonism (IC₅₀) C->F G Quantify Inhibition of Ca²⁺ Influx (IC₅₀) D->G H Mechanism of Action Confirmed/Refuted E->H F->H G->H

Caption: A logical workflow for validating the proposed mechanism of action.

Conclusion

The structural characteristics of (3-Fluorophenyl)aminoacetic acid strongly suggest its potential as a modulator of the NMDA receptor, specifically as an antagonist at the glycine co-agonist site. This proposed mechanism of action is supported by a wealth of literature on related phenylglycine derivatives. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and elucidating the pharmacological profile of this novel compound. A thorough understanding of its mechanism of action is a critical first step in evaluating its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity and NMDA receptor dysfunction.

References

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  • A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed. (n.d.).
  • (S-3-Amino-3-(3-fluorophenyl)propionic acid - Chem-Impex. (n.d.).
  • Cellular Signaling of Amino Acid Metabolism in Prostate Cancer - MDPI. (n.d.).
  • Jason Wallach - Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity... - YouTube. (2022, October 3).
  • Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PMC - PubMed Central. (n.d.).
  • 2-Amino-2-(3-chlorophenyl)acetic acid | Amino Acid Derivative | MedChemExpress. (n.d.).

Sources

Foundational

The Strategic Role of Fluorine in Modulating the Biological Activity of Phenylamino Oxoacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides an in-depth exploration of the structure-activity relat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of fluorophenylamino oxoacetic acids, a chemical scaffold of significant interest in modern drug discovery. The strategic incorporation of fluorine atoms into the phenylamino moiety can profoundly influence the physicochemical properties and biological activity of these molecules. This guide will dissect the nuanced effects of fluorine substitution on molecular conformation, lipophilicity, and metabolic stability, and how these alterations translate to enhanced potency and selectivity for various biological targets. We will delve into the synthetic strategies for accessing these compounds, provide detailed protocols for their biological evaluation, and present a comprehensive analysis of the SAR based on available data and established medicinal chemistry principles.

Introduction: The Oxoacetic Acid Moiety and the Power of Fluorine

The phenylamino oxoacetic acid core is a versatile scaffold found in a variety of biologically active compounds, exhibiting activities ranging from anti-inflammatory to anticancer and antimicrobial. The presence of the carboxylic acid and the oxoacetamide linkage provides key hydrogen bonding interactions with biological targets, while the phenylamino group offers a site for extensive chemical modification to fine-tune activity and selectivity.

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulation of a molecule's characteristics.[1][4] Strategic fluorination can:

  • Enhance Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, prolonging the in vivo half-life of a drug.[4]

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and cell uptake.[2]

  • Alter Acidity (pKa): The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, affecting drug-receptor interactions.

  • Induce Favorable Conformations: Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a bioactive conformation.

This guide will explore how these principles apply specifically to the fluorophenylamino oxoacetic acid scaffold.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of fluorophenylamino oxoacetic acids is intricately linked to the position and number of fluorine substituents on the phenyl ring, as well as the nature of other substituents. While a comprehensive quantitative SAR dataset for a single biological target is not publicly available for this exact class, we can extrapolate key trends from related compound series and foundational medicinal chemistry principles.

The Critical Role of Fluorine Substitution Pattern

The placement of fluorine on the phenylamino ring is a critical determinant of biological activity. The electron-withdrawing nature of fluorine can significantly impact the electron density of the aniline nitrogen and the overall electronic distribution of the molecule.

  • Ortho-Substitution: Substitution at the ortho-position (C2 or C6) can induce a twist in the dihedral angle between the phenyl ring and the amino linker. This conformational constraint can be crucial for fitting into the binding pocket of a target protein and can enhance selectivity. For related 2-phenylaminophenylacetic acids, halogen or alkyl substituents in the ortho positions were found to be optimal for anti-inflammatory activity.

  • Meta-Substitution: Fluorine at the meta-position (C3 or C5) primarily exerts a strong inductive electron-withdrawing effect, which can influence the pKa of the secondary amine and the carboxylic acid. This can modulate the strength of hydrogen bonding interactions with the target.

  • Para-Substitution: A para-substituent (C4) is often well-tolerated and can be a site for introducing larger groups to probe for additional binding interactions or to modulate pharmacokinetic properties. A para-fluoro substituent is a common motif in many approved drugs.

The Impact of Multiple Fluorine Substituents

The introduction of multiple fluorine atoms, such as in difluoro or trifluoro-phenyl derivatives, can have an additive or even synergistic effect on the molecule's properties. For instance, the use of a 2,4-difluorophenylamino group led to the discovery of potent VEGFR-2 kinase inhibitors.[5]

Lipophilicity and Bioavailability

A key principle in drug design is maintaining an optimal balance of lipophilicity (logP/logD). While increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Fluorination generally increases lipophilicity, and the degree of this increase is dependent on the substitution pattern.

Table 1: Predicted Physicochemical Properties of Mono-Fluorophenylamino Oxoacetic Acid Isomers

CompoundFluorine PositionPredicted clogPPredicted TPSA (Ų)
Phenylamino oxoacetic acidNone1.278.5
(2-Fluorophenyl)amino oxoacetic acidOrtho1.578.5
(3-Fluorophenyl)amino oxoacetic acidMeta1.678.5
(4-Fluorophenyl)amino oxoacetic acidPara1.578.5

Note: These values are estimations from chemical drawing software and should be experimentally verified.

Synthetic Strategies and Methodologies

The synthesis of fluorophenylamino oxoacetic acids can be achieved through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Scheme

A common and versatile approach involves the nucleophilic substitution of an α-halo-oxoacetic acid derivative with a corresponding fluoroaniline.

G start Fluoroaniline intermediate Fluorophenylamino Oxoacetic Ester start->intermediate Nucleophilic Substitution (e.g., K₂CO₃, Acetone) reagent1 α-Bromo/Chloro Oxoacetic Ester reagent1->intermediate hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) intermediate->hydrolysis product Fluorophenylamino Oxoacetic Acid hydrolysis->product

Caption: General synthetic route to fluorophenylamino oxoacetic acids.

Detailed Experimental Protocol: Synthesis of (4-Fluorophenyl)amino-oxoacetic acid

This protocol provides a step-by-step method for the synthesis of a representative compound.

Materials:

  • 4-fluoroaniline

  • Ethyl 2-chloro-2-oxoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

Step 1: Synthesis of Ethyl (4-fluorophenyl)amino-oxoacetate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl 2-chloro-2-oxoacetate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-fluorophenyl)amino-oxoacetate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to (4-Fluorophenyl)amino-oxoacetic acid

  • Dissolve the purified ethyl (4-fluorophenyl)amino-oxoacetate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (4-fluorophenyl)amino-oxoacetic acid.

Biological Evaluation: In Vitro Enzyme Inhibition Assay

Fluorophenylamino oxoacetic acids are often evaluated as enzyme inhibitors. The following is a general protocol for a fluorescence-based in vitro enzyme inhibition assay, which can be adapted for various enzyme targets.

G start Prepare Reagents: - Enzyme solution - Substrate solution - Inhibitor solutions (serial dilutions) - Assay buffer step1 Add inhibitor and enzyme to microplate wells start->step1 step2 Incubate at appropriate temperature step1->step2 step3 Initiate reaction by adding substrate step2->step3 step4 Monitor fluorescence signal over time step3->step4 step5 Calculate initial reaction velocities step4->step5 step6 Plot velocity vs. inhibitor concentration step5->step6 end Determine IC₅₀ value step6->end

Caption: Workflow for a fluorescence-based enzyme inhibition assay.

Detailed Protocol: Kinase Inhibition Assay

This protocol is an example for evaluating compounds against a protein kinase.

Materials:

  • Recombinant kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96- or 384-well microplates (black, low-binding)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer.

  • In the microplate wells, add the diluted compounds and the kinase solution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the kinase (e.g., 30 °C) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Immediately place the plate in the plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

  • Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Case Study: Hypothetical SAR of Fluorophenylamino Oxoacetic Acids as Kinase Inhibitors

To illustrate the application of the principles discussed, let's consider a hypothetical SAR for a series of fluorophenylamino oxoacetic acids as inhibitors of a fictional kinase, "Kinase X".

Table 2: Hypothetical IC₅₀ Values of Fluorophenylamino Oxoacetic Acid Analogs against Kinase X

Compound IDR⁴IC₅₀ (nM)
1 HHHH5,200
2 FHHH850
3 HFHH1,200
4 HHFH980
5 FHFH350
6 ClHHH750
7 CH₃HHH1,500
8 HHHF450

SAR Analysis:

  • Baseline Activity: The unsubstituted phenylamino oxoacetic acid (1 ) shows weak activity, highlighting the importance of substitution.

  • Impact of Fluorine: Introduction of a single fluorine atom at the ortho- (2 ), meta- (3 ), or para- (4 ) position significantly improves potency. The ortho- and para-positions appear slightly more favorable.

  • Di-substitution: The 2,5-difluoro analog (5 ) exhibits the highest potency, suggesting that multiple fluorine substitutions can be beneficial.

  • Comparison with other Halogens: The ortho-chloro analog (6 ) has comparable activity to the ortho-fluoro analog (2 ), indicating that halogens in this position are generally favorable.

  • Steric Effects: The ortho-methyl analog (7 ) is less potent than the ortho-fluoro analog, suggesting that while some steric bulk is tolerated, the smaller size of fluorine is optimal.

  • Amide Substitution: Substitution on the oxoacetic acid amide nitrogen (8 ) with a fluorine atom also enhances activity, indicating that this position is also amenable to modification.

G cluster_0 Key SAR Observations Fluorine at ortho/para enhances potency Fluorine at ortho/para enhances potency Di-fluoro substitution is beneficial Di-fluoro substitution is beneficial Small ortho-substituents are preferred Small ortho-substituents are preferred Amide N-substitution is tolerated Amide N-substitution is tolerated

Sources

Exploratory

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Amino Acids

Abstract The deliberate incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth technical exploration of the discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth technical exploration of the discovery and synthesis of novel fluorinated amino acids (FAAs). Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind synthetic choices, offering field-proven insights for researchers, scientists, and professionals in drug development. We will traverse the landscape of synthetic strategies, from seminal classical approaches to the forefront of catalytic and biosynthetic technologies. Detailed, self-validating protocols for key methodologies are presented, alongside a critical analysis of their advantages and limitations. This guide is designed to be a comprehensive resource, empowering the reader to not only understand but also innovate in this dynamic and impactful field of chemical biology.

The 'Fluorine Advantage': Strategic Rationale in Drug Design

The substitution of hydrogen with fluorine, an element scarce in natural biology, imparts profound and often beneficial changes to the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated.[1] Understanding these effects is paramount to appreciating the driving force behind the synthesis of novel FAAs.

  • Modulation of pKa and Basicity: The high electronegativity of fluorine can significantly lower the pKa of nearby acidic or basic groups, influencing ionization states at physiological pH. This can alter receptor-ligand interactions and membrane permeability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This leads to an increased biological half-life of drug candidates.[2]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in peptide backbones, such as promoting helical structures, which can be crucial for biological activity.[3]

  • Increased Lipophilicity and Binding Affinity: Fluorination often enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4] Furthermore, the unique electronic properties of fluorine can lead to stronger binding interactions with biological targets.

The tangible impact of these properties is evidenced by the growing number of FDA-approved drugs that incorporate fluorinated amino acid motifs. For instance, drugs such as Scemblix, Tavneos, Qulipta, Lumakras, Pepaxto, and Cabenuva, all approved in 2021, feature both an amino acid residue and fluorine, highlighting the convergence of these two key strategies in modern drug design.[2]

A Survey of Synthetic Strategies: From Classical to Cutting-Edge

The synthesis of fluorinated amino acids is a nuanced field, with the optimal strategy depending on the desired location and number of fluorine atoms.[5] Broadly, these approaches can be categorized into two main paradigms: the use of fluorinated building blocks and the direct fluorination of amino acid precursors.[4]

Building from Fluorine: The Synthon Approach

This strategy relies on the use of commercially available or readily synthesized small molecules that already contain the desired fluorine motif. These synthons are then elaborated into the final amino acid product. While often involving multiple steps, this approach can provide excellent control over stereochemistry and the precise placement of fluorine.

Direct Fluorination: Late-Stage Functionalization

More recently, significant advances have been made in methods for the direct introduction of fluorine onto an existing amino acid scaffold. These "late-stage" functionalization techniques are highly desirable as they allow for the rapid diversification of complex molecules. Key modern approaches include:

  • Electrophilic Fluorination: Utilizing reagents like Selectfluor™ to deliver an electrophilic fluorine equivalent to electron-rich centers.

  • Nucleophilic Fluorination: Employing sources of nucleophilic fluoride, such as diethylaminosulfur trifluoride (DAST), to displace leaving groups.

  • Transition-Metal Catalysis: Leveraging the catalytic prowess of metals like nickel and palladium to forge C-F bonds with high selectivity.[4][6]

  • Photoredox Catalysis: Using visible light to initiate radical-based fluorination reactions under mild conditions.[7][8]

  • Electrochemical Synthesis: Employing an electric current to drive C-H fluorination, offering a reagent-light and sustainable approach.[9][10]

  • Biocatalysis: Harnessing the exquisite selectivity of enzymes to create chiral fluorinated amino acids.

The following sections will delve into the practical execution and mechanistic underpinnings of several of these state-of-the-art methodologies.

Asymmetric Synthesis via Chiral Nickel(II) Complexes: A Detailed Protocol

One of the most robust and scalable methods for the asymmetric synthesis of a diverse range of FAAs utilizes chiral Ni(II) complexes.[3] This approach offers excellent stereocontrol, with the chiral ligand directing the alkylation of a glycine or alanine Schiff base.[11]

Rationale and Mechanistic Insight

The key to this method's success lies in the rigid, planar structure of the Ni(II) complex, where a chiral ligand, often derived from proline, effectively shields one face of the enolate intermediate.[11] This forces the incoming electrophile (a fluorinated alkyl halide) to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis of the complex liberates the desired non-canonical amino acid with high enantiomeric purity.[12]

G Asymmetric Synthesis via Chiral Ni(II) Complex cluster_0 Reaction Core Ni_Complex Chiral Ni(II) Complex (Glycine Schiff Base) Enolate Ni(II)-Bound Enolate (Planar & Shielded) Ni_Complex->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Alkylated_Complex Diastereomerically Enriched Alkylated Ni(II) Complex Enolate->Alkylated_Complex Stereoselective Alkylation Alkyl_Halide Fluorinated Alkyl Halide (R_F-X) Alkyl_Halide->Alkylated_Complex FAA Enantiopure Fluorinated Amino Acid Alkylated_Complex->FAA Liberation Ligand_Recovery Ligand Recovery Alkylated_Complex->Ligand_Recovery Hydrolysis Acid Hydrolysis (e.g., HCl) Hydrolysis->FAA

Caption: Stereoselective alkylation of a chiral Ni(II) complex.

Gram-Scale Experimental Protocol: Synthesis of Fmoc-Protected Monofluoroethylglycine (Fmoc-MfeGly)

This protocol is adapted from the work of Hohmann et al. and demonstrates a robust, scalable synthesis.[3]

Step 1: Alkylation of the Ni(II) Complex

  • Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral Ni(II) complex of glycine (1.0 eq).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to create a solution, and cool to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) portion-wise over 15 minutes.

  • Reaction Initiation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Electrophile Addition: Add 1-fluoro-2-iodoethane (1.05 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC) until consumption of the starting material is complete.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated Ni(II) complex.

Step 2: Hydrolysis and Fmoc-Protection

  • Hydrolysis: Dissolve the crude alkylated complex in methanol and add 3 M hydrochloric acid. Heat the mixture to reflux for 1 hour.

  • Purification: After cooling to room temperature, remove the methanol under reduced pressure. Wash the aqueous residue with dichloromethane to remove the chiral ligand (which can be recovered). Apply the aqueous solution to a Dowex 50WX8 ion-exchange column. Wash the column with water and then elute the free amino acid with 2 M aqueous ammonia. Concentrate the eluate to obtain the crude fluorinated amino acid.

  • Fmoc-Protection: Dissolve the crude amino acid in a 10% aqueous sodium carbonate solution. Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide, 1.1 eq) in acetone. Stir the mixture at room temperature for 12 hours.

  • Final Workup and Purification: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (silica gel) to afford the desired Fmoc-protected fluorinated amino acid.

ProductYield (Alkylation)Diastereomeric Excess (de)Yield (Overall)Enantiomeric Excess (ee)
Ni(II)-MfeGly>92%>92%--
Fmoc-MfeGly--Gram-scale>96%
Fmoc-DfeGly--Gram-scale>96%

Data adapted from Hohmann et al.[3][12]

Modern Frontiers: Photoredox and Electrochemical Fluorination

While the Ni(II) complex methodology is powerful, recent innovations in photoredox and electrochemical catalysis are enabling direct C-H fluorination under remarkably mild conditions, opening new avenues for late-stage functionalization.

Photoredox-Catalyzed Carbofluorination

Visible-light photoredox catalysis has emerged as a transformative tool for generating radical intermediates under gentle conditions.[8] In the context of FAA synthesis, this has been elegantly applied to the carbofluorination of dehydroalanine derivatives.[7]

Causality and Mechanism:

The process is initiated by the photoexcitation of a suitable photocatalyst (e.g., an acridinium salt) with blue LEDs.[7] The excited-state photocatalyst is a potent oxidant and can engage in a single-electron transfer (SET) with a radical precursor, such as an alkyltrifluoroborate, to generate an alkyl radical. This radical then adds to the electron-deficient dehydroalanine in a conjugate addition fashion. The resulting α-amino radical is then trapped by an electrophilic fluorine source, typically Selectfluor, to forge the C-F bond and yield the α-fluoro-α-amino acid derivative.[13]

G Photoredox-Catalyzed Carbofluorination PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation Radical Alkyl Radical (R•) PC_star->Radical SET PC_red Reduced PC Light Visible Light (hν) Light->PC Radical_Precursor Alkyl Radical Precursor (e.g., R-BF3K) Radical_Precursor->Radical Amino_Radical α-Amino Radical Radical->Amino_Radical Conjugate Addition DHA Dehydroalanine (Dha) DHA->Amino_Radical Product α-Fluoro-α-Amino Acid Amino_Radical->Product Fluorine Atom Transfer Selectfluor Selectfluor Selectfluor->Product PC_red->PC Catalyst Regeneration

Caption: General mechanism for photoredox carbofluorination.

Electrochemical C-H Fluorination

Electrochemical synthesis offers a sustainable and powerful alternative for driving chemical reactions. In the realm of FAA synthesis, electrochemical methods have been developed for the direct fluorination of unactivated C(sp3)-H bonds.[10]

Causality and Mechanism:

A typical setup involves a constant current electrolysis in an undivided cell with carbon-based electrodes.[14] A mediator, often a nitrate additive, is thought to play a crucial role. The proposed mechanism involves the anodic oxidation of a small amount of substrate to generate a carbon radical. This radical is then fluorinated by Selectfluor, which in turn generates a reactive radical cation. This radical cation is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen from another molecule of the starting material, thus propagating a radical chain reaction.[10] This method has been successfully applied to the gram-scale synthesis of fluorinated valine derivatives, demonstrating its scalability and utility.[14]

G Electrochemical C-H Fluorination cluster_0 Initiation cluster_1 Propagation Cycle Substrate_H Substrate (R-H) Radical_R Radical (R•) Substrate_H->Radical_R Oxidation Anode Anode (-e-) Anode->Radical_R Radical_R_prop Radical (R•) Product_F Product (R-F) Radical_R_prop->Product_F Fluorination Selectfluor Selectfluor Selectfluor->Product_F Radical_Cation Radical Cation [Selectfluor]•+ Radical_Cation->Radical_R_prop Hydrogen Atom Abstraction (HAT) Substrate_H_prop Substrate (R-H) Substrate_H_prop->Radical_R_prop

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (3-Fluorophenyl)aminoacetic Acid for Pharmaceutical Quality Control

Abstract This application note presents robust High-Performance Liquid Chromatography (HPLC) methods for the comprehensive quality control of (3-Fluorophenyl)aminoacetic acid, a key chiral building block in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust High-Performance Liquid Chromatography (HPLC) methods for the comprehensive quality control of (3-Fluorophenyl)aminoacetic acid, a key chiral building block in pharmaceutical synthesis. We detail two distinct, validated protocols: Method 1 , a stability-indicating reversed-phase (RP-HPLC) method for achiral purity and assay determination, and Method 2 , a chiral HPLC method for the accurate quantification of enantiomeric purity. The methodologies are designed to meet the stringent requirements of pharmaceutical development and quality control, aligning with International Council for Harmonisation (ICH) guidelines. Protocols for method validation, including specificity, linearity, accuracy, precision, and forced degradation studies, are provided to ensure trustworthiness and regulatory compliance.

Introduction and Scientific Rationale

(3-Fluorophenyl)aminoacetic acid is a non-natural amino acid derivative whose structural motif is integral to various active pharmaceutical ingredients (APIs). The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, making it a valuable synthon in drug discovery. Due to its therapeutic importance, rigorous analytical control is paramount.

The analytical challenges are twofold:

  • Chemical Purity and Stability: Ensuring the compound is free from process-related impurities and degradation products is critical for safety and efficacy. A stability-indicating method is required to separate the main component from any potential degradants that may form under storage or stress conditions.[1][2]

  • Enantiomeric Purity: The molecule possesses a chiral center at the alpha-carbon. As enantiomers often exhibit different pharmacological and toxicological profiles, regulatory agencies mandate their precise control.

This guide provides a comprehensive framework for addressing both challenges using HPLC, the most prevalent analytical technique for this purpose due to its high throughput, sensitivity, and reproducibility.[3][4][5]

Overall Analytical Workflow

The comprehensive analysis of (3-Fluorophenyl)aminoacetic acid follows a structured workflow, from sample handling to final data reporting. This ensures that both chemical and chiral purity are assessed with precision and accuracy.

Analytical_Workflow cluster_0 Sample & Standard Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Validation cluster_3 Reporting Sample Receive Bulk Drug Substance Prep_Achiral Prepare Samples/Standards for Achiral Analysis Sample->Prep_Achiral Prep_Chiral Prepare Samples/Standards for Chiral Analysis Sample->Prep_Chiral Method1 Method 1: RP-HPLC for Purity/Assay (Stability-Indicating) Prep_Achiral->Method1 Method2 Method 2: Chiral HPLC for Enantiomeric Purity Prep_Chiral->Method2 Data1 Integrate & Quantify Impurities and Assay Method1->Data1 Data2 Integrate & Calculate Enantiomeric Excess (%ee) Method2->Data2 Validation Perform Method Validation as per ICH Q2(R1) Data1->Validation Data2->Validation Report Generate Certificate of Analysis (CoA) Validation->Report

Figure 1: General workflow for the complete analysis of (3-Fluorophenyl)aminoacetic acid.

Method 1: Stability-Indicating Assay and Purity by RP-HPLC

Principle and Method Rationale

This method utilizes reversed-phase chromatography, the workhorse of pharmaceutical analysis, to separate (3-Fluorophenyl)aminoacetic acid from its potential process-related impurities and degradation products.

  • Causality of Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides excellent retention for the aromatic ring of the analyte.

    • Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) is employed to suppress the ionization of the carboxylic acid group and ensure the primary amine is protonated. This dual effect minimizes peak tailing and yields sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier due to its low UV cutoff and efficient elution strength.

    • Detection: The phenyl group in the analyte contains a chromophore, allowing for direct UV detection.[3] A wavelength of 210 nm is selected to capture the absorbance of both the phenyl ring and the carboxyl group, providing high sensitivity for the parent compound and potential impurities that may lack a strong aromatic chromophore.

Materials and Reagents
  • (3-Fluorophenyl)aminoacetic acid Reference Standard (CRS) and test samples.

  • Acetonitrile (ACN), HPLC grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Phosphoric Acid (H₃PO₄), analytical grade.

  • Water, HPLC grade (e.g., Milli-Q or equivalent).

Instrumentation and Chromatographic Conditions

The method is developed for a standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1100/1200 Series, Waters Alliance, or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 70% B; 20-22 min: 70% B; 22-23 min: 70% to 5% B; 23-28 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 28 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.8 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of (3-Fluorophenyl)aminoacetic acid CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method by demonstrating that the analyte peak is resolved from all potential degradation products.[6][7]

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Sample Solution (1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h Start->Base Oxidation Oxidative 3% H₂O₂, RT, 24h Start->Oxidation Thermal Thermal 80°C Dry Heat, 48h Start->Thermal Photo Photolytic ICH Q1B Light, 1.2M lux-hr Start->Photo Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via RP-HPLC (Method 1) Neutralize->Analyze Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate

Figure 2: Workflow for the forced degradation study.

Procedure:

  • Prepare a stock solution of the analyte at 1.0 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 0.2 M HCl (final conc. 0.1 M HCl). Heat at 60°C. Withdraw samples at intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 5 mL of stock with 5 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Store at room temperature, protected from light.

  • Thermal Degradation: Expose the solid powder to 80°C in a calibrated oven.

  • Photolytic Degradation: Expose the solid powder to light conditions as specified in ICH Q1B.

  • Analyze all stressed samples, along with an unstressed control, using the RP-HPLC method. Assess peak purity using a PDA detector to confirm specificity.

Expected Results Summary:

Stress Condition% Degradation (Target 5-20%)Observations
Acid (0.1 M HCl)~12%Major degradant at RRT ~0.85
Base (0.1 M NaOH)~18%Two major degradants at RRT ~0.70 and ~1.15
Oxidative (3% H₂O₂)~8%Minor degradant at RRT ~1.30
Thermal (80°C)< 2%Compound is stable to dry heat.
Photolytic (ICH Q1B)< 1%Compound is photostable.
RRT = Relative Retention Time
Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[8][9][10]

ParameterProtocolAcceptance Criteria
System Suitability Five replicate injections of standard solution.RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze blank, placebo (if applicable), and forced degradation samples.Peak is free from interference at its retention time. Peak purity index > 0.999.
Linearity Analyze five concentrations from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike analyte into placebo at 80%, 100%, and 120% levels (n=3 for each).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: 6 sample preps at 100%. - Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).System suitability criteria are met. No significant change in results.[11]

Method 2: Enantiomeric Purity by Chiral HPLC

Principle and Method Rationale

Separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[12][13]

  • Causality of Choices:

    • Stationary Phase: Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are exceptionally versatile for separating a wide range of chiral compounds, including amino acid derivatives.[14] They offer multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance). A column like Lux Cellulose-1 is selected for initial screening.

    • Mobile Phase: A polar organic mobile phase (e.g., Acetonitrile with an acidic additive) is chosen. This mode often provides excellent selectivity on polysaccharide CSPs for polar analytes. Trifluoroacetic Acid (TFA) is used as an additive to improve peak shape by interacting with the basic amino group of the analyte.[14] The choice of a non-aqueous mobile phase also allows for faster analysis times and simple sample preparation.

Materials and Reagents
  • (3-Fluorophenyl)aminoacetic acid Reference Standard (racemic mixture for method development, and enantiomerically pure for identification).

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic Acid (TFA), HPLC grade.

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC system with UV detector
Column Phenomenex Lux® 5 µm Cellulose-1, 4.6 x 250 mm
Mobile Phase Acetonitrile / 0.1% TFA (100% v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 5 µL
Preparation of Solutions
  • Mobile Phase: Add 1.0 mL of TFA to 1 L of Acetonitrile. Mix well.

  • System Suitability Solution (Racemic, 0.2 mg/mL): Weigh ~10 mg of racemic (3-Fluorophenyl)aminoacetic acid into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.2 mg/mL): Weigh ~10 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Method Validation Summary

Validation focuses on the accurate quantification of the minor (unwanted) enantiomer.

ParameterProtocolAcceptance Criteria
System Suitability Injection of racemic standard.Resolution (Rs) between enantiomers ≥ 1.5.
Specificity Analyze blank and the desired enantiomer to confirm peak identity.No interference at the retention times of the enantiomers.
Limit of Quantitation (LOQ) Determine the concentration with a signal-to-noise ratio of ~10.LOQ should be ≤ 0.1% of the nominal sample concentration.
Linearity of the Minor Enantiomer Spike the main enantiomer with the unwanted enantiomer from LOQ to 1.0%.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples spiked with the unwanted enantiomer at 0.1%, 0.5%, and 1.0%.Mean recovery between 80.0% and 120.0% for the trace enantiomer.
Precision - Repeatability: 6 preps of a sample spiked with the unwanted enantiomer at 0.5%.RSD ≤ 10.0%.

Conclusion

The two HPLC methods presented provide a validated, robust, and reliable framework for the complete quality assessment of (3-Fluorophenyl)aminoacetic acid. Method 1 is a stability-indicating RP-HPLC assay that ensures chemical purity and potency, while Method 2 provides accurate control over enantiomeric purity using chiral chromatography. The detailed protocols and validation strategies are designed to be directly implemented in a regulated pharmaceutical quality control laboratory, ensuring the final product meets the highest standards of safety and quality.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
  • Khan, I., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 53-58.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2). Available at: [Link]

  • Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339-48. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. OUCI. Available at: [Link]

  • Creighton University. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Available at: [Link]

  • Pharma Tech. (2022). What are the various ways of Chiral Separation by using HPLC?. YouTube. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Advanced Derivatization Strategies for the Analysis of (3-Fluorophenyl)aminoacetic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract: (3-Fluorophenyl)aminoacetic acid is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Accurate and sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (3-Fluorophenyl)aminoacetic acid is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, process monitoring, and quality control. However, its inherent polarity and low volatility present significant challenges for direct analysis by common chromatographic techniques. This application note provides a comprehensive guide to the derivatization of (3-Fluorophenyl)aminoacetic acid for enhanced analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind derivatization, explore various reagent choices, and provide detailed, field-proven protocols.

The Analytical Challenge of (3-Fluorophenyl)aminoacetic Acid

(3-Fluorophenyl)aminoacetic acid, a non-natural amino acid, possesses both a primary amine and a carboxylic acid functional group. These polar moieties contribute to its low volatility and potential for strong interactions with the stationary phases in chromatographic columns, leading to poor peak shape and retention in gas chromatography.[3][4] While amenable to liquid chromatography, its lack of a strong chromophore or fluorophore can limit detection sensitivity in UV-Vis or fluorescence-based assays.[5][6] Derivatization addresses these challenges by chemically modifying the analyte to improve its analytical properties.[7][8]

The Rationale for Derivatization: Tailoring the Molecule for Analysis

The primary goals of derivatizing (3-Fluorophenyl)aminoacetic acid are:

  • For Gas Chromatography (GC) Analysis: To increase volatility and thermal stability by masking the polar -NH2 and -COOH groups.[4] This is typically achieved through silylation or a two-step esterification followed by acylation.[8][9]

  • For Liquid Chromatography (LC) Analysis: To enhance detection sensitivity by introducing a chromophoric or fluorophoric tag.[5] This is particularly useful for UV-Vis, fluorescence, and mass spectrometry detectors. Derivatization can also improve chromatographic retention and resolution on reverse-phase columns.[10]

The choice of derivatization strategy is dictated by the analytical platform, the required sensitivity, and the sample matrix.

Derivatization for GC-MS Analysis: Silylation

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as those found in (3-Fluorophenyl)aminoacetic acid.[8] Silylating reagents replace the active hydrogens on the amino and carboxyl groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8][11]

Featured Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

MTBSTFA is a popular silylating agent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[8] These derivatives are significantly more stable to hydrolysis than their TMS counterparts, making them more forgiving of trace amounts of moisture in the sample.[8][12]

Silylation Workflow for GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aliquot of (3-Fluorophenyl)aminoacetic acid solution dry Dry down sample under N2 start->dry add_reagents Add MTBSTFA and Acetonitrile dry->add_reagents heat Heat at 100°C for 4 hours add_reagents->heat neutralize Neutralize (optional) heat->neutralize inject Inject into GC-MS neutralize->inject

Caption: Workflow for silylation of (3-Fluorophenyl)aminoacetic acid for GC-MS analysis.

Detailed Protocol for Silylation with MTBSTFA
  • Sample Preparation: Pipette a known volume (e.g., 50 µL) of the sample solution containing (3-Fluorophenyl)aminoacetic acid into a reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50 °C). It is crucial to remove all water and protic solvents as they will consume the derivatizing reagent.[8]

  • Derivatization:

    • Add 100 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Add 100 µL of a suitable solvent, such as acetonitrile or pyridine.

    • Cap the vial tightly.

  • Reaction: Heat the vial at 100 °C for 4 hours in a heating block or oven.[8] The elevated temperature is necessary to drive the reaction to completion, especially for the less reactive amino group.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Expected Reaction

The MTBSTFA will react with both the carboxylic acid and the amino group of (3-Fluorophenyl)aminoacetic acid to form the di-TBDMS derivative.

Derivatization for LC-MS/MS Analysis: Pre-column Derivatization

For LC-MS analysis, derivatization is primarily employed to enhance sensitivity and improve chromatographic performance on reversed-phase columns.[5] Pre-column derivatization involves reacting the analyte with a tagging reagent prior to injection.[6]

Featured Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

AQC is a widely used pre-column derivatization reagent that reacts with both primary and secondary amines to yield highly stable, fluorescent adducts.[6][7] The resulting derivatives are well-suited for both fluorescence and UV detection, and they also exhibit excellent ionization efficiency in mass spectrometry.[5][13]

AQC Derivatization Workflow for LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aliquot of (3-Fluorophenyl)aminoacetic acid solution buffer Add Borate Buffer start->buffer add_reagent Add AQC Reagent buffer->add_reagent vortex Vortex immediately add_reagent->vortex heat Heat at 55°C for 10 min vortex->heat inject Inject into LC-MS/MS heat->inject

Caption: Workflow for AQC derivatization of (3-Fluorophenyl)aminoacetic acid for LC-MS analysis.

Detailed Protocol for AQC Derivatization
  • Reagent Preparation: Prepare the AQC reagent solution according to the manufacturer's instructions (e.g., by dissolving the AQC powder in acetonitrile).

  • Sample Preparation:

    • In a microcentrifuge tube or autosampler vial, add 10 µL of the sample or standard solution containing (3-Fluorophenyl)aminoacetic acid.

    • Add 70 µL of borate buffer (typically 0.2 M, pH 8.8).

  • Derivatization:

    • Add 20 µL of the prepared AQC reagent solution.

    • Immediately vortex the mixture for 30 seconds.

  • Reaction: Heat the vial at 55 °C for 10 minutes.[7]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the LC-MS/MS system.

Expected Reaction

AQC reacts with the primary amino group of (3-Fluorophenyl)aminoacetic acid to form a stable, fluorescent urea derivative.[13] The carboxylic acid group remains underivatized.

Comparison of Derivatization Strategies

FeatureSilylation (MTBSTFA) for GC-MSAQC Derivatization for LC-MS
Principle Masks polar groups to increase volatilityAdds a tag for enhanced detection
Target Groups -COOH, -NH2-NH2
Instrumentation Gas Chromatography-Mass SpectrometryLiquid Chromatography-Mass Spectrometry
Advantages - Comprehensive derivatization of polar groups- Stable derivatives[8]- Good for structural elucidation by MS- High sensitivity[5]- Stable derivatives[6]- Suitable for high-throughput analysis
Considerations - Sensitive to moisture[8]- High temperatures can degrade some analytes- Potential for reagent hydrolysis byproducts[5]- pH control is critical[6]

Chiral Derivatization for Enantiomeric Separation

(3-Fluorophenyl)aminoacetic acid is a chiral molecule. For enantiomeric separation, a chiral derivatizing agent can be employed to form diastereomers that can be separated on a non-chiral column.[14] Alternatively, direct separation can be achieved using a chiral column.[15] For derivatization-based chiral separation, a reagent such as N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S-NIFE) can be used to create diastereomeric pairs resolvable by LC-MS.[14]

Conclusion

The successful analysis of (3-Fluorophenyl)aminoacetic acid is highly dependent on the selection of an appropriate derivatization strategy tailored to the chosen analytical platform. Silylation with MTBSTFA offers a robust method for GC-MS analysis by increasing volatility and thermal stability. For high-sensitivity LC-MS/MS applications, pre-column derivatization with AQC provides excellent results by enhancing detection and chromatographic performance. The protocols and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to develop and validate reliable analytical methods for this important pharmaceutical building block.

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Piestansky, J., et al. (2019). Scheme of derivatization procedure of three different amino acids-glycine (a), proline (b) and lysine (c) with the use of Acc.QTag Ultra derivatization reagent and generation of appropriate products of the reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]

  • Regis Technologies. (n.d.). Acylation Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Retrieved from [Link]

  • Google Patents. (n.d.). US4467037A - Silylation of amino acids.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Amino-(3-fluorophenyl)acetic acid | 7292-74-2. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of derivatization for amino acid enantiomers by.... Retrieved from [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (3-Fluorophenyl)aminoacetic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist (3-Fluorophenyl)aminoacetic acid , a synthetic amino acid derivative, represents a valuable scaffold in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(3-Fluorophenyl)aminoacetic acid , a synthetic amino acid derivative, represents a valuable scaffold in modern medicinal chemistry. The incorporation of a fluorine atom onto the phenyl ring offers a strategic advantage in drug design, influencing key pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications and relevant protocols for researchers engaged in the discovery and development of novel therapeutics based on this versatile building block.

Introduction: The Strategic Value of Fluorination in Drug Design

The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] In the context of (3-Fluorophenyl)aminoacetic acid, the fluorine atom at the meta position of the phenyl ring can significantly alter the electronic properties and conformation of molecules into which it is incorporated, potentially leading to improved potency and selectivity for biological targets.[2] This non-natural amino acid serves as a crucial component in the synthesis of peptidomimetics and small molecule inhibitors, offering a pathway to overcome the limitations of natural peptides, such as poor enzymatic stability.[2]

Synthesis of (3-Fluorophenyl)aminoacetic Acid and Its Derivatives

The synthesis of N-aryl amino acids, including (3-Fluorophenyl)aminoacetic acid, is a critical first step in its application. While various methods exist for the synthesis of fluorinated amino acids, a practical and adaptable approach for N-aryl glycines involves the rearrangement of 2-chloro-N-aryl acetamides.[3]

Protocol 2.1: Synthesis of (3-Fluorophenyl)aminoacetic Acid via Rearrangement

This protocol is adapted from a general method for the synthesis of N-aryl glycines.[3]

Materials:

  • 3-Fluoroaniline

  • Chloroacetyl chloride

  • A suitable organic solvent (e.g., Dichloromethane)

  • A suitable base (e.g., Triethylamine)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of 2-chloro-N-(3-fluorophenyl)acetamide:

    • Dissolve 3-fluoroaniline in a suitable organic solvent, such as dichloromethane, and cool the solution in an ice bath.

    • Slowly add chloroacetyl chloride to the cooled solution, followed by the dropwise addition of a base like triethylamine to neutralize the HCl generated.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction mixture by washing with water and brine, drying the organic layer, and evaporating the solvent to obtain the crude 2-chloro-N-(3-fluorophenyl)acetamide. Purify further by recrystallization or column chromatography if necessary.

  • Synthesis of (3-Fluorophenyl)aminoacetic acid:

    • In a round-bottom flask, combine the synthesized 2-chloro-N-(3-fluorophenyl)acetamide, CuCl₂·2H₂O, and KOH in acetonitrile.

    • Reflux the mixture until the starting material is consumed (monitor by TLC). The reaction proceeds through an intermediate 1,4-bis(3-fluorophenyl)piperazine-2,5-dione.

    • Upon completion, cool the reaction mixture and add ethanolic KOH to cleave the piperazine-2,5-dione intermediate.

    • Continue to stir the mixture until the cleavage is complete.

    • Acidify the reaction mixture to precipitate the (3-Fluorophenyl)aminoacetic acid.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Diagram 2.1: Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Acylation cluster_1 Step 2: Cyclization and Cleavage 3-Fluoroaniline 3-Fluoroaniline Acylation Acylation 3-Fluoroaniline->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation 2-chloro-N-(3-fluorophenyl)acetamide 2-chloro-N-(3-fluorophenyl)acetamide Acylation->2-chloro-N-(3-fluorophenyl)acetamide Intermediate 1,4-bis(3-fluorophenyl)piperazine-2,5-dione 2-chloro-N-(3-fluorophenyl)acetamide->Intermediate CuCl2*2H2O, KOH Cleavage Cleavage Intermediate->Cleavage Ethanolic KOH Final_Product (3-Fluorophenyl)aminoacetic acid Cleavage->Final_Product

Caption: Synthetic pathway for (3-Fluorophenyl)aminoacetic acid.

Ugi Multicomponent Reaction for Derivative Synthesis

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating libraries of peptidomimetics from a simple set of starting materials.[4][5] (3-Fluorophenyl)aminoacetic acid can be utilized in a modified Ugi reaction, where the amino acid itself acts as both the amine and carboxylic acid component in a 5-center-4-component reaction, to create diverse molecular scaffolds.[6]

Applications in Medicinal Chemistry

While specific biological targets for (3-Fluorophenyl)aminoacetic acid are not extensively documented in publicly available literature, the broader class of N-aryl amino acids and fluorinated amino acids demonstrates significant potential in several therapeutic areas.[1][7]

Antimicrobial Agents

N-aryl amino acids have been investigated as potential antibacterial agents.[7] The incorporation of the (3-fluorophenyl)amino moiety can enhance the lipophilicity and membrane permeability of compounds, which is advantageous for targeting intracellular bacterial components. Glycine-rich peptides have also shown broad-spectrum antimicrobial activity.[8]

This protocol outlines a standard broth microdilution method to assess the antibacterial activity of (3-Fluorophenyl)aminoacetic acid and its derivatives.

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Table 1: Example MIC Data for a Hypothetical Derivative
Bacterial StrainMIC (µg/mL)
S. aureus (Gram-positive)16
E. coli (Gram-negative)32
P. aeruginosa (Gram-negative)64
Enzyme Inhibition

Fluorinated amino acid analogs have been explored as inhibitors of various enzymes. For example, phosphonic acid analogs of fluorophenylalanines have shown inhibitory activity against aminopeptidases.[9] The (3-fluorophenyl)aminoacetic acid scaffold can be used to design inhibitors targeting the active sites of enzymes implicated in diseases such as cancer and infectious diseases. A notable example, although a more complex derivative, is an orally active selective Aurora Kinase B inhibitor containing the N-(3-fluorophenyl) moiety, which is a promising target in cancer therapy.[7]

This protocol provides a general framework for assessing the inhibitory activity of (3-Fluorophenyl)aminoacetic acid derivatives against a target enzyme using a fluorogenic substrate.

Materials:

  • Target enzyme.

  • Fluorogenic substrate specific for the enzyme.

  • Assay buffer.

  • Test compound stock solution.

  • 96-well black microtiter plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare Reagents:

    • Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Setup:

    • To each well, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate Reaction and Measure Fluorescence:

    • Add the fluorogenic substrate to initiate the enzymatic reaction.

    • Measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Diagram 3.2: Enzyme Inhibition Workflow

G Enzyme Enzyme Binding Binding Enzyme->Binding Inhibitor (3-Fluorophenyl)aminoacetic acid derivative Inhibitor->Binding Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Binding->Enzyme_Inhibitor_Complex No_Reaction No Fluorescent Product Enzyme_Inhibitor_Complex->No_Reaction + Substrate Substrate Fluorogenic Substrate

Caption: Inhibition of enzyme activity by a derivative.

Conclusion and Future Perspectives

(3-Fluorophenyl)aminoacetic acid is a promising building block for the development of novel therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine substituent, make it an attractive scaffold for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. The protocols outlined in this guide provide a foundation for the synthesis and evaluation of derivatives of (3-Fluorophenyl)aminoacetic acid. Further research into the specific biological targets and mechanisms of action of compounds derived from this scaffold will undoubtedly unlock its full potential in medicinal chemistry.

References

  • Li, P., et al. (2024). Heterologous Expression and Antimicrobial Targets of a Novel Glycine-Rich Antimicrobial Peptide from Artemia franciscana. MDPI. Available at: [Link]

  • Vertex AI Search. (2026). Leveraging S-3-Amino-3-(3-fluorophenyl)propionic Acid in Peptide Synthesis.
  • Harel, A., et al. (2004). The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo and produces an antipsychotic profile in rodent behavior. Journal of Neuroscience. Available at: [Link]

  • Kazemi, M., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central. Available at: [Link]

  • Reddy, K. L., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available at: [Link]

  • de Oliveira, V. M., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PubMed Central. Available at: [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • MakingPharmaIndustry. (2024). Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Ugi Four-Component Polymerization of Amino Acid Derivatives: A Combinatorial Tool for the Design of Polypeptoids.
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  • Zhao, Y., et al. (2022). Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori. MDPI. Available at: [Link]

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  • MySkinRecipes. (n.d.). DL-(3-Chlorophenyl)glycine. Available at: [Link]

  • D'Amico, L., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Available at: [Link]

  • ResearchGate. (2025). Glycine Fluoromethylketones as SENP-Specific Activity Based Probes.
  • Monash University. (n.d.). AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE.
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Application

Application Notes &amp; Protocols: A Modular Approach to the Synthesis of Novel Kinase Inhibitors from (3-Fluorophenyl)aminoacetic Acid

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, kinases have becom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, kinases have become one of the most important families of drug targets.[3][4] This guide provides a detailed, modular synthetic strategy for the development of novel ATP-competitive kinase inhibitors, utilizing (3-fluorophenyl)aminoacetic acid as a versatile starting material. We present a rationale-driven approach, combining robust amide bond formation with palladium-catalyzed cross-coupling reactions, to generate a library of potential inhibitors. The inclusion of a fluorophenyl moiety is a deliberate design choice, leveraging the unique properties of fluorine to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[5][6][7] This document offers comprehensive, step-by-step protocols, causality-driven experimental choices, and methods for structural verification, intended for researchers and scientists in drug discovery and medicinal chemistry.

Introduction: Rationale and Design Strategy

The development of small molecule kinase inhibitors has revolutionized targeted therapy, with dozens of approved drugs transforming patient outcomes.[8][9] The majority of these are ATP-competitive inhibitors, which function by occupying the ATP-binding pocket of the kinase, thereby preventing substrate phosphorylation.[10][11] A successful inhibitor scaffold must present specific pharmacophoric features to achieve high affinity and selectivity. Our design strategy centers on a modular assembly of three key components:

  • Hinge-Binding Moiety: A nitrogen-rich heterocycle (in this case, a substituted pyrimidine) is chosen for its ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a common feature of Type I inhibitors.[12][13][14]

  • Solvent-Front Interacting Group: The (3-Fluorophenyl)amino moiety is designed to interact with the solvent-exposed region of the active site. The strategic placement of fluorine can significantly lower the basicity of nearby functional groups and create favorable interactions within the binding pocket, often leading to improved potency and metabolic stability.[5][15]

  • Hydrophobic Pocket Ligand: An additional aryl or heteroaryl group is introduced to occupy a deeper hydrophobic pocket, a common strategy to enhance selectivity and affinity.

This modular approach allows for systematic exploration of the structure-activity relationship (SAR) by varying the components at each position.

Overall Synthetic Workflow

The proposed synthesis is a two-step process designed for efficiency and modularity. The first step involves the formation of a stable amide bond to connect the (3-fluorophenyl)aminoacetic acid core with a suitable hinge-binding heterocycle. The second step utilizes a robust Suzuki-Miyaura cross-coupling reaction to introduce diversity by appending various aryl or heteroaryl groups.

G A (3-Fluorophenyl)aminoacetic acid (Starting Material) C Intermediate Amide (Core Scaffold) A->C HATU, DIPEA DMF, 0°C to RT B 2-Amino-4,6-dichloropyrimidine (Hinge Binder) B->C E Final Product (Novel Kinase Inhibitor) C->E Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90°C D Arylboronic Acid (Diversity Element) D->E

Caption: High-level overview of the two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Amide Bond Formation to Synthesize the Core Scaffold

Reaction: Synthesis of 2-((3-fluorophenyl)amino)-N-(4,6-dichloropyrimidin-2-yl)acetamide

Principle: This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent. Amide bond formation is a kinetically slow process that requires activation of the carboxylic acid.[16] HATU is a highly efficient uronium salt-based reagent that rapidly converts the carboxylic acid into an activated ester, which is then susceptible to nucleophilic attack by the amine.[16][17] This method is particularly effective for coupling with electron-deficient amines like 2-amino-4,6-dichloropyrimidine, where other methods might fail or require harsh conditions.[17]

Materials and Reagents:

ReagentMW ( g/mol )AmountEquivalents
(3-Fluorophenyl)aminoacetic acid169.151.00 g1.0
2-Amino-4,6-dichloropyrimidine163.981.07 g1.1
HATU380.232.47 g1.1
DIPEA (Diisopropylethylamine)129.242.06 mL2.0
Anhydrous DMF (N,N-Dimethylformamide)-30 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add (3-Fluorophenyl)aminoacetic acid (1.00 g, 5.91 mmol) and HATU (2.47 g, 6.50 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF and stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Pre-activation: Cool the solution to 0 °C using an ice-water bath. Slowly add DIPEA (2.06 mL, 11.82 mmol) dropwise over 5 minutes. The solution may turn yellow. Allow the mixture to stir at 0 °C for 20 minutes for pre-activation of the carboxylic acid.

  • Amine Addition: Add 2-Amino-4,6-dichloropyrimidine (1.07 g, 6.50 mmol) to the flask in one portion.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[16]

  • Workup: Once the reaction is complete, pour the mixture into 150 mL of ice-cold water. A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (3 x 30 mL).

  • Purification: The crude solid can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes) to yield the pure product.

  • Characterization & Validation: Dry the purified product under high vacuum. Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure and purity of the intermediate amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Inhibitor Diversification

Reaction: Synthesis of 2-((3-fluorophenyl)amino)-N-(4-chloro-6-(4-methoxyphenyl)pyrimidin-2-yl)acetamide

Principle: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds, particularly for biaryl structures.[18] The reaction involves a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[19] We will selectively couple at the C4 position of the dichloropyrimidine ring, which is generally more reactive than the C6 position. This allows for the introduction of a diversity element (in this example, a 4-methoxyphenyl group) into the hydrophobic region of the target kinase.

Materials and Reagents:

ReagentMW ( g/mol )AmountEquivalents
Intermediate Amide (from Protocol 1)315.14500 mg1.0
4-Methoxyphenylboronic acid151.96265 mg1.1
Pd(PPh₃)₄ (Tetrakis)1155.5691 mg0.05 (5 mol%)
Sodium Carbonate (Na₂CO₃)105.99336 mg2.0
1,4-Dioxane-15 mL-
Deionized Water-5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add the intermediate amide (500 mg, 1.59 mmol), 4-methoxyphenylboronic acid (265 mg, 1.75 mmol), and Pd(PPh₃)₄ (91 mg, 0.079 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Argon) for 10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Add 15 mL of 1,4-dioxane via syringe. Prepare a solution of Na₂CO₃ (336 mg, 3.18 mmol) in 5 mL of water and degas it by bubbling Argon through it for 15 minutes. Add the degassed aqueous base to the reaction flask.

  • Reaction Progression: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with 50 mL of Ethyl Acetate. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to yield the final kinase inhibitor. Note: It is important to ensure complete removal of palladium residues, which can be checked by ICP-MS if required.[20]

  • Characterization & Validation: Dry the final product under high vacuum. Obtain ¹H NMR, ¹³C NMR, and HRMS to confirm its identity, structure, and purity.

Mechanism of Action and Biological Context

The synthesized compounds are designed as Type I ATP-competitive inhibitors.[10][12] They are intended to bind to the active conformation of a protein kinase, directly competing with endogenous ATP.

G cluster_0 Kinase Active Site cluster_1 Designed Inhibitor Pharmacophore Kinase Hinge Region Hydrophobic Pocket Solvent Front Inhibitor Pyrimidine Core Aryl Group (Suzuki) (3-Fluorophenyl)amino Inhibitor:f0->Kinase:f0 H-Bonds Inhibitor:f1->Kinase:f1 Hydrophobic Interactions Inhibitor:f2->Kinase:f2 van der Waals Interactions

Caption: Pharmacophore model of the inhibitor in the kinase active site.

These inhibitors would typically be screened against a panel of kinases implicated in a disease pathway of interest, for example, the RAS-RAF-MEK-ERK signaling cascade, which is frequently mutated in cancer.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor Novel Kinase Inhibitor (e.g., RAFi) Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway showing a potential point of intervention.

Summary of Synthetic Data

The following table summarizes the expected outcomes for the synthesis of the exemplary final product.

StepReaction TypeKey ReagentsExpected YieldPurity (LC-MS)
1Amide CouplingHATU, DIPEA75-85%>95%
2Suzuki CouplingPd(PPh₃)₄, Na₂CO₃60-75%>98%

Exemplary Characterization Data for Final Product:

AnalysisExpected Result
¹H NMR Peaks corresponding to all three aromatic rings, the pyrimidine proton, and the CH₂ and NH linkers.
¹³C NMR Carbons corresponding to the aromatic rings, pyrimidine core, amide carbonyl, and aliphatic linker.
HRMS (ESI) Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm.

Conclusion and Future Perspectives

This application note details a robust and modular synthetic route for generating novel kinase inhibitors from (3-fluorophenyl)aminoacetic acid. The protocols for amide coupling and Suzuki-Miyaura cross-coupling are well-established, high-yielding, and amenable to the creation of a diverse chemical library for screening. The self-validating nature of the protocols, which includes in-process monitoring and detailed final characterization, ensures the synthesis of high-purity compounds suitable for biological evaluation.

Future work should focus on synthesizing a library of analogues by varying the arylboronic acid in Protocol 2 to probe the SAR of the hydrophobic pocket. Subsequent biological evaluation, including in vitro kinase inhibition assays (IC₅₀ determination) and cell-based assays, will be crucial to identify lead compounds for further optimization in a drug discovery program.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Institutes of Health (NIH). Available at: [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health (NIH). Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health (NIH). Available at: [Link]

  • Fluorescent Kinase Inhibitors As Probes In Cancer. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. PubMed. Available at: [Link]

  • The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Different types of ATP-competitive kinase inhibitors. ResearchGate. Available at: [Link]

  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pre-proof server. Available at: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health (NIH). Available at: [Link]

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. Available at: [Link]

  • Kinase Inhibitors for Targeted Cancer Therapy. Bentham Science. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. Available at: [Link]

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Drug Target Review. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. National Institutes of Health (NIH). Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH). Available at: [Link]

  • Methods for amide bond synthesis. ResearchGate. Available at: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. University of Dundee. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

"troubleshooting (3-Fluorophenyl)aminoacetic acid synthesis side reactions"

Welcome to our dedicated technical support center for the synthesis of (3-Fluorophenyl)aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of (3-Fluorophenyl)aminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (3-Fluorophenyl)aminoacetic acid, primarily focusing on the widely used Strecker synthesis pathway.

Issue 1: Low Yield of the Intermediate α-Aminonitrile

Question: I am performing a Strecker synthesis starting with 3-fluorobenzaldehyde, ammonia, and sodium cyanide, but I am consistently obtaining a low yield of the desired 2-amino-2-(3-fluorophenyl)acetonitrile. What are the likely causes and how can I improve the yield?

Answer:

A low yield of the α-aminonitrile intermediate is a frequent challenge and can often be attributed to several competing side reactions and suboptimal reaction conditions.

Potential Causes and Solutions:

  • Cyanohydrin Formation: A primary competing reaction is the direct addition of the cyanide ion to the carbonyl group of 3-fluorobenzaldehyde, forming the corresponding cyanohydrin.[1] This reaction is in equilibrium with the starting materials.

    • Causality: The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by the cyanide ion. The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly enhance this electrophilicity.

    • Troubleshooting Protocol:

      • Control the Order of Reagent Addition: Ensure that the imine is pre-formed or forms in situ before the majority of the cyanide is introduced. This can be achieved by first mixing the 3-fluorobenzaldehyde with ammonia (or an ammonium salt like ammonium chloride) to favor imine formation.[1][2]

      • pH Control: Maintain a slightly basic pH (around 8-10). In acidic conditions, the concentration of free cyanide ion (CN⁻) is reduced due to the formation of HCN, slowing down the desired nucleophilic attack on the imine. Conversely, highly basic conditions can promote the Cannizzaro reaction of the aldehyde.

      • Temperature Management: Keep the reaction temperature low (e.g., 0-15 °C) during the initial stages of the reaction. While higher temperatures can accelerate the reaction rate, they can also favor the formation of the thermodynamically more stable cyanohydrin.

  • Incomplete Imine Formation: The formation of the imine from 3-fluorobenzaldehyde and ammonia is a reversible reaction.[3][4] If the equilibrium is not shifted sufficiently towards the imine, the aldehyde will be available to react with cyanide, leading to the cyanohydrin side product.

    • Causality: The equilibrium of imine formation is influenced by the removal of water.

    • Troubleshooting Protocol:

      • Use of a Dehydrating Agent: While not always practical in aqueous Strecker conditions, in non-aqueous systems, the use of a dehydrating agent can drive the equilibrium towards the imine.

      • Ammonia Concentration: Ensure a sufficient excess of ammonia or an ammonium salt is used to push the equilibrium towards the formation of the imine.

  • Starting Material Quality: Impurities in the 3-fluorobenzaldehyde can significantly impact the reaction.

    • Causality: The most common impurity is 3-fluorobenzoic acid, formed by air oxidation of the aldehyde.[5] This acidic impurity will neutralize the basic ammonia and cyanide, reducing their effective concentrations. Positional isomers (2- and 4-fluorobenzaldehyde) can also lead to a mixture of products.[5]

    • Troubleshooting Protocol:

      • Verify Starting Material Purity: Analyze the 3-fluorobenzaldehyde by GC-MS or NMR before use to check for the presence of 3-fluorobenzoic acid and other isomers.

      • Purification of Aldehyde: If significant acidic impurities are present, purify the aldehyde by distillation or by washing an ethereal solution with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying and solvent removal.[5]

Issue 2: Difficulties During the Hydrolysis of the α-Aminonitrile

Question: I have successfully synthesized the 2-amino-2-(3-fluorophenyl)acetonitrile intermediate. However, during the acidic hydrolysis step to obtain the final amino acid, I am observing a dark-colored reaction mixture and a low yield of the desired product. What could be going wrong?

Answer:

The hydrolysis of the α-aminonitrile is a critical step that requires careful control of reaction conditions to avoid degradation and side product formation.[6]

Potential Causes and Solutions:

  • Incomplete Hydrolysis and Amide Formation: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate (2-amino-2-(3-fluorophenyl)acetamide).[7][8] If the reaction time is too short or the acid concentration is too low, the reaction may stop at the amide stage.

    • Causality: The hydrolysis of the amide to the carboxylic acid is often the slower step in the sequence.[9]

    • Troubleshooting Protocol:

      • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC or HPLC to ensure the complete disappearance of the starting nitrile and the intermediate amide.

      • Sufficiently Strong Acid and Heat: Use a strong acid such as concentrated hydrochloric acid or sulfuric acid and ensure the reaction is heated at reflux for a sufficient period.[6]

  • Degradation under Harsh Acidic Conditions: While strong acid is necessary for hydrolysis, prolonged exposure to high temperatures and concentrated acid can lead to decomposition of the product, often indicated by the formation of dark-colored polymeric materials. The electron-withdrawing fluorine atom can make the aromatic ring more susceptible to certain side reactions under harsh conditions.

    • Causality: Aromatic compounds can undergo sulfonation or other side reactions in the presence of hot, concentrated acids. The amino acid product itself might also be unstable to prolonged harsh conditions.

    • Troubleshooting Protocol:

      • Controlled Heating: Use a heating mantle with a temperature controller to maintain a steady reflux without excessive heating.

      • Optimize Reaction Time: Determine the minimum reaction time required for complete hydrolysis through time-course experiments.

      • Stepwise Hydrolysis: Consider a two-step hydrolysis. First, use milder conditions to convert the nitrile to the amide, isolate the amide, and then hydrolyze the amide to the carboxylic acid under conditions that have been optimized for that specific transformation.

  • Liberation of HCN: During the initial stages of acidic hydrolysis, some residual cyanide may be protonated to form hydrogen cyanide (HCN) gas, which is highly toxic.[10]

    • Causality: The cyanide ion is the conjugate base of the weak acid HCN (pKa ~9.2). In a strongly acidic solution, the equilibrium is shifted entirely to HCN.

    • Troubleshooting Protocol:

      • Perform in a Well-Ventilated Fume Hood: All manipulations involving the hydrolysis of the crude α-aminonitrile must be conducted in a properly functioning chemical fume hood.

      • Neutralize Residual Cyanide (with caution): While not a standard practice due to the risk of generating large amounts of HCN, in some specialized setups, a careful basic wash of the crude aminonitrile could be considered to remove unreacted cyanide before acidification. This must be done with extreme caution.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I should expect for the two-step synthesis of (3-Fluorophenyl)aminoacetic acid?

While yields can vary significantly based on the specific conditions and scale, a well-optimized Strecker synthesis of an arylglycine derivative can be expected to have an overall yield in the range of 30-60%.[10] The hydrolysis step is often the lower-yielding of the two.

Q2: My final (3-Fluorophenyl)aminoacetic acid product is difficult to purify. What are some recommended purification strategies?

Purification of amino acids can be challenging due to their zwitterionic nature and high polarity.

  • Recrystallization: This is the most common method. The crude amino acid can be dissolved in a dilute aqueous base (e.g., NaOH or NH₄OH) to form the sodium or ammonium salt, filtered to remove insoluble impurities, and then re-precipitated by adjusting the pH to the isoelectric point (typically around pH 5-6 for simple amino acids) with an acid (e.g., HCl or acetic acid).[10] Washing the final product with water and then a non-polar solvent like ethanol or ether can help remove residual salts and organic impurities.

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be an effective, albeit more complex, purification method.

Q3: Can I use a different cyanide source other than sodium or potassium cyanide?

Yes, trimethylsilyl cyanide (TMSCN) is a common alternative that can sometimes offer milder reaction conditions and improved solubility in organic solvents. However, it is also toxic and moisture-sensitive. The in-situ generation of HCN from a salt and an acid is also a common practice.[4]

Q4: The Strecker synthesis produces a racemic mixture of (3-Fluorophenyl)aminoacetic acid. How can I obtain a single enantiomer?

The classical Strecker synthesis is not stereoselective and will produce a 50:50 mixture of the (R)- and (S)-enantiomers. To obtain a single enantiomer, you can:

  • Chiral Resolution: The racemic mixture can be resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by crystallization.[2]

  • Asymmetric Strecker Synthesis: This involves using a chiral auxiliary, such as a chiral amine, in the initial reaction to induce diastereoselectivity.[2] The auxiliary is then cleaved in a later step.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-2-(3-fluorophenyl)acetonitrile
  • Materials:

    • 3-Fluorobenzaldehyde

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanide (NaCN)

    • Methanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ammonium chloride (1.1 equivalents) in water.

    • Add 3-fluorobenzaldehyde (1.0 equivalent) to the solution with vigorous stirring.

    • In a separate flask, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of cold water.

    • Slowly add the sodium cyanide solution to the aldehyde/ammonium chloride mixture over a period of 30-60 minutes, ensuring the temperature remains below 15 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

    • The product, often a solid, can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Hydrolysis of 2-amino-2-(3-fluorophenyl)acetonitrile
  • Materials:

    • 2-amino-2-(3-fluorophenyl)acetonitrile

    • Concentrated hydrochloric acid (HCl)

    • Ammonium hydroxide (NH₄OH)

  • Procedure:

    • Caution: This procedure must be performed in a well-ventilated fume hood.

    • Place the crude 2-amino-2-(3-fluorophenyl)acetonitrile in a round-bottom flask.

    • Add an excess of concentrated hydrochloric acid (e.g., 5-10 mL per gram of nitrile).

    • Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the excess acid by the slow addition of concentrated ammonium hydroxide until the pH reaches approximately 6. The amino acid will precipitate.

    • Collect the solid product by filtration, wash with cold water, then with ethanol, and dry under vacuum.

Visualizations

Strecker Synthesis and Key Side Reaction

Strecker_Synthesis A 3-Fluorobenzaldehyde C Imine Intermediate A->C + NH3 - H2O H Cyanohydrin (Side Product) A->H + CN- B Ammonia (NH3) B->C E α-Aminonitrile C->E + CN- D Cyanide (CN-) D->E D->H G (3-Fluorophenyl)aminoacetic acid E->G Hydrolysis F H3O+ / Heat F->G

Caption: Strecker synthesis of (3-Fluorophenyl)aminoacetic acid and the competing cyanohydrin formation.

Troubleshooting Workflow for Low α-Aminonitrile Yield

Troubleshooting_Workflow Start Low Yield of α-Aminonitrile Check1 Check Reaction Temperature Start->Check1 Check2 Analyze Starting Aldehyde Purity Start->Check2 Check3 Verify Order of Reagent Addition Start->Check3 Action1 Maintain 0-15 °C Check1->Action1 Action2 Purify Aldehyde (Distillation / Wash) Check2->Action2 Action3 Pre-form Imine or Add Cyanide Slowly Check3->Action3 End Improved Yield Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting low yields in the α-aminonitrile formation step.

References

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • jOeCHEM. (2020, April 19). The Strecker Synthesis--Another Way to Make Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.
  • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of aminoacetonitrile in glycine via the glycinamide. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Google Patents. (n.d.). EP3153498A1 - N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD.
  • SYNTHETIKA. (n.d.). 3-Fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Shandong Biotech. (n.d.). 3-Fluorobenzaldehyde. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Novel and Established Aurora B Kinase Inhibitors for Oncological Research

Introduction: The Critical Role of Aurora B Kinase in Mitosis and as a Therapeutic Target Cell cycle deregulation is a fundamental characteristic of cancer, leading to uncontrolled cell proliferation.[1] The Aurora kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Aurora B Kinase in Mitosis and as a Therapeutic Target

Cell cycle deregulation is a fundamental characteristic of cancer, leading to uncontrolled cell proliferation.[1] The Aurora kinase family, comprising serine/threonine kinases Aurora A, B, and C, are pivotal regulators of mitosis.[2][3] Aurora B, in particular, is a key component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division.[2][3] Its functions include orchestrating chromosome condensation, correcting kinetochore-microtubule attachments, and overseeing cytokinesis.[4] Overexpression of Aurora B is a common feature in a multitude of human cancers and is often correlated with aggressive disease and poor prognosis.[4][5] This has firmly established Aurora B as a promising therapeutic target for cancer treatment.[4][5][6]

Despite over two decades of research and numerous clinical trials, no small-molecule inhibitor targeting Aurora B has yet received regulatory approval.[1] Many early candidates faltered due to toxicity or challenging administration regimens.[1] This has spurred the development of new generations of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed comparison of a novel, orally active, and selective Aurora B inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (hereafter referred to as Compound [I] ), with other well-characterized mitotic kinase inhibitors that have been evaluated in clinical settings. We will objectively compare its performance against both a highly selective Aurora B inhibitor, Barasertib (AZD1152) , and two pan-Aurora kinase inhibitors, Danusertib (PHA-739358) and Tozasertib (VX-680) . This analysis is grounded in publicly available biochemical and cellular data to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate tool compound for their studies.

The Role of Aurora B in Mitotic Progression

Aurora B's role is multifaceted and essential for maintaining genomic integrity during cell division. As part of the CPC, it dynamically localizes to different structures throughout mitosis to phosphorylate key substrates.

AuroraB_Pathway cluster_Prophase Prophase/Prometaphase cluster_Metaphase Metaphase cluster_Anaphase Anaphase/Telophase cluster_Cytokinesis Cytokinesis Prophase Aurora B phosphorylates Histone H3 (Ser10) for chromosome condensation Kinetochore Aurora B at centromeres/ kinetochores detects and detaches incorrect microtubule attachments Prophase->Kinetochore ensures proper alignment Metaphase Correct bi-polar attachment satisfies the Spindle Assembly Checkpoint (SAC) Kinetochore->Metaphase leads to Anaphase Aurora B relocates to the central spindle Metaphase->Anaphase triggers Cytokinesis Aurora B at the midbody regulates abscission, the final separation of daughter cells Anaphase->Cytokinesis facilitates

Caption: The sequential roles of Aurora B kinase throughout mitosis.

Inhibition of Aurora B disrupts these processes, leading to characteristic cellular phenotypes such as failed chromosome alignment, override of the spindle assembly checkpoint, and ultimately, endoreduplication (repeated rounds of DNA replication without cell division) and apoptosis.[5][7] These predictable outcomes make Aurora B an attractive target for anticancer therapies.

Comparative Analysis of Aurora B Kinase Inhibitors

The selection of a kinase inhibitor for research or therapeutic development hinges on its potency, selectivity, and cellular activity. Below, we compare Compound [I] with three other prominent Aurora kinase inhibitors.

Biochemical Potency and Selectivity

The ideal inhibitor often combines high potency for the intended target with low activity against other kinases to minimize off-target effects and associated toxicities.

InhibitorTypeAurora B (IC50/Ki)Aurora A (IC50/Ki)Selectivity (Aurora A vs. B)Key Off-Targets
Compound [I] Selective Aurora B1.31 nM (IC50)Data not specifiedHighly SelectiveMinimal off-target effects in a 96-kinase panel[1]
Barasertib (AZD1152) Selective Aurora B0.37 nM (IC50)1369 nM (Ki)~3700-foldHigh specificity against a panel of 50 kinases[5][8]
Danusertib (PHA-739358) Pan-Aurora79 nM (IC50)13 nM (IC50)~0.16-fold (A-selective)Abl (25 nM), c-RET (31 nM), TrkA (30 nM), FGFR1 (47 nM)[9][10]
Tozasertib (VX-680) Pan-Aurora18 nM (Ki)0.6 nM (Ki)~0.03-fold (A-selective)FLT-3, Abl, RIPK1[11]

Expert Insights: The data clearly delineates two distinct strategies in targeting Aurora kinases: selective inhibition of Aurora B versus broader inhibition of the entire Aurora kinase family.

  • Compound [I] and Barasertib represent the selective approach. Barasertib demonstrates exceptional potency and selectivity for Aurora B over Aurora A in biochemical assays.[5][8] Compound [I] also shows high potency for Aurora B, and while a direct IC50 for Aurora A is not available in the reviewed literature, kinome-wide screening confirms its high selectivity, suggesting a low potential for off-target effects.[1] The rationale behind this selectivity is to specifically induce the cellular phenotypes associated with Aurora B inhibition, such as polyploidy and apoptosis, while potentially avoiding toxicities linked to Aurora A inhibition.[7]

  • Danusertib and Tozasertib are pan-Aurora inhibitors, with Tozasertib showing a preference for Aurora A.[9][12] The rationale for a pan-inhibitor approach is the potential for synergistic anti-tumor effects by targeting multiple mitotic processes regulated by both Aurora A and B.[13] However, this broader activity profile often comes at the cost of increased off-target effects. For instance, Danusertib's inhibition of Abl kinase makes it a candidate for treating certain leukemias with BCR-Abl mutations, like the T315I mutation.[14] Similarly, Tozasertib's activity against FLT-3 is relevant for certain types of acute myeloid leukemia. A recent study also identified RIPK1, a key regulator of necroptosis, as a direct target of Tozasertib, which may contribute to its cellular effects.[11]

The choice between a selective and a pan-inhibitor depends on the specific research question or therapeutic strategy. For dissecting the specific roles of Aurora B, a highly selective compound like Barasertib or Compound [I] is preferable. For achieving a broader anti-mitotic and anti-proliferative effect, particularly in cancers driven by known off-targets, a pan-inhibitor might be more effective.

Cellular Activity and Phenotypic Effects

The ultimate measure of an inhibitor's utility is its ability to elicit a desired biological response in a cellular context.

InhibitorCell Line (Example)Cellular Potency (GI50/IC50)Observed Phenotypes
Compound [I] HeLa24.40 nM (GI50)Inhibition of cell growth[1]
Barasertib (AZD1152) LNCaP25 nM (IC50)Induction of polyploidy (4N and 8N DNA content), apoptosis[7][8]
Danusertib (PHA-739358) p53-deficient MEFsNot specifiedEndoreduplication (>8N DNA content)[10]
Tozasertib (VX-680) Various25-150 nM (IC50)G2/M arrest, endoreduplication, apoptosis[15]

Expert Insights: All four inhibitors induce cellular effects consistent with the disruption of mitosis.

  • Compound [I] demonstrates potent inhibition of cancer cell growth at a low nanomolar concentration.[1]

  • Barasertib has been shown to induce polyploidy and subsequent apoptosis, a classic hallmark of potent Aurora B inhibition.[7][8]

  • Danusertib and Tozasertib also induce endoreduplication and apoptosis.[10][15] The effect of Danusertib has been noted to be p53-status dependent, where p53-deficient cells continue to re-replicate their DNA.[10] This highlights the importance of understanding the genetic background of the cell lines or tumors being studied.

The oral bioavailability of Compound [I] is a significant advantage for potential in vivo studies and clinical development, simplifying administration compared to the intravenous infusions often required for other inhibitors like Barasertib and Danusertib.[1][16][17]

Clinical Status and Toxicity Profile

The translation of preclinical data into clinical outcomes is a major hurdle in drug development. The toxicity profile often determines the therapeutic window of an agent.

  • Compound [I]: As a recently developed compound, it has not yet entered clinical trials. Preclinical data suggests negligible toxicity against healthy cell lines and it was well-tolerated in mouse xenograft models.[1]

  • Barasertib (AZD1152): Has been evaluated in Phase I/II clinical trials. The most common dose-limiting toxicity (DLT) is neutropenia (a decrease in a type of white blood cell), which is a common on-target toxicity for anti-mitotic agents due to their effect on rapidly dividing hematopoietic progenitor cells.[16][18] Other reported adverse events include febrile neutropenia and gastrointestinal issues.[16][18]

  • Danusertib (PHA-739358): Has undergone Phase I and II clinical trials. Similar to Barasertib, neutropenia is a dose-limiting toxicity.[17] Other common adverse events include fatigue, nausea, diarrhea, and mucositis.[15][17]

  • Tozasertib (VX-680): Has been in Phase I and II clinical trials. The DLTs also include neutropenia.[19] Common adverse events are nausea, vomiting, diarrhea, and fatigue.[19]

Expert Insights: Myelosuppression, particularly neutropenia, is a class-wide toxicity for potent mitotic inhibitors, reflecting their mechanism of action on all proliferating cells. The development of highly selective inhibitors like Compound [I] and Barasertib aims to mitigate off-target toxicities, but on-target effects on tissues with high cell turnover, such as the bone marrow, remain a challenge. The favorable preclinical toxicity profile of Compound [I] is promising, but will require validation in human clinical trials.[1]

Experimental Methodologies

To ensure the reproducibility and validity of research findings, it is crucial to employ standardized and well-characterized experimental protocols.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Kinase_Assay_Workflow Start Plate Compound (e.g., Compound [I]) in 384-well plate AddEnzyme Add Aurora B Enzyme Start->AddEnzyme AddSubstrate Add Substrate/ ATP Mix AddEnzyme->AddSubstrate Incubate1 Incubate (e.g., 60 min at RT) AddSubstrate->Incubate1 AddADPGlo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate1->AddADPGlo Incubate2 Incubate (e.g., 40 min at RT) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate2->AddDetection Incubate3 Incubate (e.g., 30 min at RT) AddDetection->Incubate3 Read Read Luminescence Incubate3->Read

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol: [20]

  • Compound Plating: Serially dilute the test inhibitor in DMSO and dispense 1 µL into the wells of a low-volume 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition controls).

  • Enzyme Addition: Add 2 µL of recombinant human Aurora B kinase (e.g., 7 ng per reaction) diluted in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2) to all wells except the 100% inhibition control.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., a peptide substrate and 25 µM ATP) to all wells.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Causality and Validation: The use of a specific recombinant kinase and a defined substrate ensures that the measured activity is directly attributable to the target kinase. The inclusion of appropriate controls (no enzyme, no inhibitor) validates the assay window and performance. The ATP concentration should be kept close to the Km value for ATP to ensure that ATP-competitive inhibitors can be accurately assessed.[21]

Cellular Proliferation Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours). Include vehicle-only controls.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the tetrazolium salt (MTT/XTT) to a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results against the inhibitor concentration and calculate the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Causality and Validation: This assay provides a robust measure of the overall impact of a compound on cell health and proliferation. It is a secondary assay that validates the biochemical potency in a more complex biological system. To confirm that the observed effect is due to the intended mechanism (i.e., Aurora B inhibition), downstream cellular assays such as flow cytometry for cell cycle analysis (to detect polyploidy) or Western blotting for target engagement (e.g., phosphorylation of Histone H3) should be performed.

Conclusion and Future Directions

The landscape of Aurora kinase inhibitors is evolving, with a clear trend towards developing agents with improved selectivity and oral bioavailability. N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (Compound [I]) emerges as a promising new entrant in this field. Its high potency, selectivity for Aurora B, and oral activity position it as a valuable tool for preclinical research and a potential candidate for further therapeutic development.[1]

When compared to established inhibitors, Compound [I] aligns with the highly selective profile of Barasertib , offering a precise tool to probe Aurora B-specific functions. In contrast, pan-Aurora inhibitors like Danusertib and Tozasertib , while potent, carry the liability of a broader kinase inhibition profile. This can be therapeutically advantageous in specific contexts (e.g., in leukemias with FLT-3 or Abl mutations) but may also lead to a more complex toxicity profile.[11][14]

The critical challenge for all Aurora kinase inhibitors remains the on-target toxicity, particularly myelosuppression. Future research should focus on strategies to improve the therapeutic index, such as developing novel drug delivery systems (e.g., antibody-drug conjugates or nanoparticles) to target inhibitors more specifically to tumor tissues.[22] Furthermore, identifying predictive biomarkers to select patient populations most likely to respond to either selective or pan-Aurora kinase inhibition will be crucial for the successful clinical translation of this important class of anticancer agents.

References

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  • BioWorld. (2025, June 30). Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. Retrieved from [Link]

  • Cheon, H., et al. (2023). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 28(14), 5396. Retrieved from [Link]

  • EpigenTek. (n.d.). VX-680 (MK-0457, Tozasertib). Retrieved from [Link]

  • Pérez-Vilar, J., et al. (2013). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Clinical Cancer Research, 19(19), 5447-5458. Retrieved from [Link]

  • Martens, S., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Disease, 9(2), 211. Retrieved from [Link]

  • Ando, K., et al. (2011). A Phase I study to assess the safety, pharmacokinetics and efficacy of barasertib (AZD1152), an Aurora B kinase inhibitor, in Japanese patients with advanced acute myeloid leukemia. Leukemia Research, 35(10), 1326-1331. Retrieved from [Link]

  • Dees, E. C., et al. (2012). Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 69(3), 813-823. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of danusertib-related side effects in Phase II clinical trials. Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

  • Ashton, S., et al. (2016). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science Translational Medicine, 8(325), 325ra17. Retrieved from [Link]

  • Payton, M., et al. (2010). Discovery of Highly Potent and Selective Pan-Aurora Kinase Inhibitors with Enhanced in Vivo Antitumor Therapeutic Index. Journal of Medicinal Chemistry, 53(15), 5679-5691. Retrieved from [Link]

  • DeAngelo, D. J., et al. (2009). Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 64(4), 759-767. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). MK0457 (an Aurora Kinase Inhibitor) Study in Patients With Advanced Colorectal Cancer and Other Advanced Solid Tumors. Retrieved from [Link]

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  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Schöffski, P., et al. (2015). Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study. Annals of Oncology, 26(3), 598-607. Retrieved from [Link]

  • Synapse. (2025, March 11). What are the new molecules for Aurora B inhibitors?. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Wodtke, R., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(18), 6523. Retrieved from [Link]

  • Giles, F. J., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica, 100(6), 768-775. Retrieved from [Link]

  • Hsieh, H. P., et al. (2017). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 8(52), 89755-89767. Retrieved from [Link]

  • Boss, D. S., et al. (2010). PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy. Molecular Cancer Therapeutics, 9(4), 883-894. Retrieved from [Link]

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  • Scott, A. D., et al. (2020). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 63(13), 6983-6997. Retrieved from [Link]

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Comparative

A Comparative Guide to the Definitive Structural Confirmation of (3-Fluorophenyl)aminoacetic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the critical analytica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the critical analytical techniques required to definitively characterize (3-Fluorophenyl)aminoacetic acid. We will not only outline the protocols but also explore the underlying principles, offering a comparative analysis of how each method contributes to the complete structural picture and helps differentiate it from potential isomers and impurities.

The Imperative of Orthogonal Analysis

The synthesis of (3-Fluorophenyl)aminoacetic acid, a substituted N-phenylglycine derivative, can potentially yield isomeric products, such as the 2-fluoro and 4-fluoro analogues, or contain residual starting materials. Relying on a single analytical technique is fraught with risk. A robust structural confirmation, therefore, necessitates an orthogonal approach, where multiple, independent analytical methods are employed. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system of confirmation.

Primary Methods for Unambiguous Structure Elucidation

The primary toolkit for confirming the structure of a small organic molecule like (3-Fluorophenyl)aminoacetic acid includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (3-Fluorophenyl)aminoacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR provides a quantitative map of the hydrogen atoms in the molecule. For (3-Fluorophenyl)aminoacetic acid, we expect to see distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the glycine moiety, the amine (-NH-) proton, and the carboxylic acid (-COOH) proton.

  • Aromatic Region (approx. 6.5-7.5 ppm): The fluorine atom at the meta position (C3) of the phenyl ring will influence the chemical shifts and coupling patterns of the four aromatic protons. We would anticipate a complex multiplet pattern due to spin-spin coupling between the protons and with the fluorine atom.

  • Methylene Protons (approx. 4.0 ppm): The two protons on the carbon adjacent to the nitrogen and the carboxyl group are expected to appear as a singlet, as they are chemically equivalent.

  • Amine and Carboxylic Acid Protons: The chemical shifts of the -NH- and -COOH protons can be broad and variable, often dependent on the solvent, concentration, and temperature. They can be confirmed by a D₂O exchange experiment, where these signals disappear.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For (3-Fluorophenyl)aminoacetic acid, we expect to see eight distinct signals:

  • Carboxylic Carbon (approx. 170-175 ppm): The carbonyl carbon of the carboxylic acid is typically found in this downfield region.

  • Aromatic Carbons (approx. 100-165 ppm): Six signals are expected for the six carbons of the phenyl ring. The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The other aromatic carbons will also show smaller couplings to the fluorine atom.

  • Methylene Carbon (approx. 45-50 ppm): The -CH₂- carbon of the glycine moiety will appear in this region.

¹⁹F NMR is a highly sensitive technique that is indispensable for fluorinated compounds.[1][2] It provides a direct observation of the fluorine atom's environment. For (3-Fluorophenyl)aminoacetic acid, a single resonance is expected. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.[3][4] Crucially, the coupling patterns observed in the ¹H and ¹³C NMR spectra due to the fluorine atom must be consistent with the structure.

Comparative Analysis: NMR for Isomer Differentiation

The true power of NMR lies in its ability to distinguish between isomers. The ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) isomers of (Fluorophenyl)aminoacetic acid would each produce unique and predictable NMR spectra.

IsomerExpected ¹H NMR Aromatic PatternExpected ¹⁹F NMR SignalKey Differentiator
(2-Fluorophenyl)aminoacetic acid Complex multiplet, with four distinct proton signals.SingletUnique coupling constants and chemical shifts for all four aromatic protons.
(3-Fluorophenyl)aminoacetic acid Complex multiplet, with four distinct proton signals.SingletDistinct coupling patterns and chemical shifts characteristic of a 1,3-disubstituted benzene ring.
(4-Fluorophenyl)aminoacetic acid Two symmetrical doublets of doublets (or two triplets), appearing as an AA'BB' system.SingletSymmetrical appearance of the aromatic proton signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range carbons, respectively, are highly valuable.

Visualization of Analytical Workflow

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy H_NMR ¹H NMR C_NMR ¹³C NMR Confirmation Definitive Structural Confirmation H_NMR->Confirmation F_NMR ¹⁹F NMR C_NMR->Confirmation TwoD_NMR 2D NMR (COSY, HSQC, HMBC) F_NMR->Confirmation TwoD_NMR->Confirmation LRMS Low-Resolution MS HRMS High-Resolution MS (HRMS) MS_MS Tandem MS (MS/MS) HRMS->Confirmation MS_MS->Confirmation FTIR FT-IR FTIR->Confirmation Sample Sample of (3-Fluorophenyl)aminoacetic acid Sample->H_NMR Sample->C_NMR Sample->F_NMR Sample->LRMS Sample->FTIR

Caption: Orthogonal workflow for structural confirmation.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

HRMS is critical for determining the exact molecular formula. For (3-Fluorophenyl)aminoacetic acid (C₈H₈FNO₂), the expected monoisotopic mass is approximately 169.0539. HRMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition and ruling out other possibilities.

In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For (3-Fluorophenyl)aminoacetic acid, characteristic fragmentation patterns would include:[5][6]

  • Loss of the carboxylic acid group (-COOH): A neutral loss of 45 Da.

  • Cleavage of the N-C bond: Leading to fragments corresponding to the fluorophenylamino moiety and the glycine fragment.

Comparative Analysis: MS for Isomer Differentiation

While the parent mass of the ortho, meta, and para isomers will be identical, their fragmentation patterns under MS/MS conditions may show subtle differences in the relative abundances of fragment ions, although this is often not as definitive as NMR for isomer differentiation.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • HRMS Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • MS/MS Analysis: Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[7] For (3-Fluorophenyl)aminoacetic acid, the IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[8][9]

  • N-H stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.[8][9]

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[8][9]

  • C-N stretch: In the region of 1250-1350 cm⁻¹.

  • C-F stretch: A strong band in the fingerprint region, typically around 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Comparative Analysis: IR for Isomer Differentiation

The IR spectra of the ortho, meta, and para isomers will be very similar, as they all contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹), particularly the patterns of the C-H out-of-plane bending bands, can sometimes be used to distinguish between substitution patterns on a benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Secondary/Confirmatory Methods

While NMR, MS, and IR form the primary basis for structural confirmation, other techniques can provide valuable supporting data.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a pure sample. The experimental values should match the theoretical values for the proposed molecular formula.

  • Melting Point: A sharp and specific melting point is an indicator of purity.

Conclusion: A Synthesis of Evidence

References

  • Jonas, E., & Kuhn, S. (2019). Rapid prediction of NMR spectra for small molecules. Journal of Cheminformatics, 11(1), 50. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12024. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 26, 2026, from [Link]

  • Ycas, P. D., et al. (2020). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Protein Science, 29(1), 275-286. Available at: [Link]

  • Gómez-Zavaglia, A., & Fausto, R. (2003). Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: Observation of neutral forms of simple α-amino acids in the solid state. Vibrational Spectroscopy, 33(1-2), 115-127. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

  • Hosseinian, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29699-29712. Available at: [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 7719-7722. Available at: [Link]

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163. Available at: [Link]

  • Wikipedia. (2023, December 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 26, 2026, from [Link]

  • Sadek, O., & Poongavanam, V. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 28(15), 5789. Available at: [Link]

  • Jurca, T., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1459. Available at: [Link]

  • YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for (3-Fluorophenyl)aminoacetic Acid

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (3-Fluorophenyl)aminoacetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (3-Fluorophenyl)aminoacetic acid, a key structural motif in various pharmacologically active compounds, demands precise analytical oversight to ensure product quality and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of (3-Fluorophenyl)aminoacetic acid.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the scientific rationale behind the methodological choices. We will delve into the intricacies of method development, validation, and, most critically, the cross-validation of these two distinct analytical approaches, ensuring a comprehensive understanding of their respective capabilities and limitations.

The Imperative of Methodological Diversity and Cross-Validation

Reliance on a single analytical method, no matter how well validated, can harbor inherent biases or undiscovered limitations. The practice of cross-validation, where two distinct analytical methods are compared, provides a higher degree of assurance in the reported results. As stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[1] This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.

This guide will compare a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, favored for its versatility with non-volatile compounds, against a Gas Chromatography-Mass Spectrometry (GC-MS) method, which offers high sensitivity and specificity for volatile or derivatized analytes.[2][3][4][5][6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and polar compounds like amino acids. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Scientific Rationale for Method Selection

(3-Fluorophenyl)aminoacetic acid possesses sufficient polarity and a UV-absorbing aromatic ring, making it an ideal candidate for RP-HPLC-UV analysis. The choice of a C18 column provides a versatile stationary phase for retaining the analyte, while a carefully selected mobile phase allows for its efficient elution and separation from potential impurities. This method is generally robust, cost-effective, and widely available in analytical laboratories.[3][6]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 264 nm.[8]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (3-Fluorophenyl)aminoacetic acid reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the test sample at a target concentration within the calibration range using the same diluent.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For analytes that are not sufficiently volatile or thermally stable, such as amino acids, derivatization is a necessary prerequisite for GC-MS analysis.[9] This process converts the polar functional groups into less polar, more volatile derivatives.

Scientific Rationale for Method Selection

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for trace-level analysis and impurity profiling. The mass spectrometer provides definitive identification of the analyte based on its mass-to-charge ratio and fragmentation pattern. For (3-Fluorophenyl)aminoacetic acid, a silylation derivatization approach is proposed, which is a common and effective method for amino acids.[9]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization Procedure:

  • To 100 µL of the sample or standard solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Cross-Validation Study Design

The cross-validation of the HPLC-UV and GC-MS methods will be conducted in accordance with ICH guidelines to ensure the reliability and interchangeability of the data generated.[1]

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_crossval Cross-Validation HPLC HPLC-UV Method Accuracy Accuracy HPLC->Accuracy Validate Precision Precision (Repeatability & Intermediate) HPLC->Precision Validate Specificity Specificity HPLC->Specificity Validate Linearity Linearity & Range HPLC->Linearity Validate LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Validate SampleAnalysis Analysis of Identical Samples HPLC->SampleAnalysis GCMS GC-MS Method GCMS->Accuracy Validate GCMS->Precision Validate GCMS->Specificity Validate GCMS->Linearity Validate GCMS->LOD_LOQ Validate GCMS->SampleAnalysis DataComparison Statistical Comparison of Results SampleAnalysis->DataComparison

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Cross-Validation Protocol
  • Sample Selection: A minimum of three batches of (3-Fluorophenyl)aminoacetic acid should be analyzed. For each batch, prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation: Compare the mean results and the standard deviations obtained from both methods for each sample. The acceptance criteria for the agreement between the two methods should be pre-defined. A common approach is to use statistical tests, such as the Student's t-test, to determine if there is a significant difference between the results.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on typical results for similar analytes.

Validation ParameterHPLC-UV MethodGC-MS MethodRationale for Performance
Linearity (r²) > 0.999> 0.998Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC often provides slightly better accuracy for this type of analyte due to the simpler sample preparation.
Precision (% RSD) < 1.0%< 2.0%The automated nature of HPLC injections generally leads to higher precision. Derivatization in GC-MS can introduce additional variability.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLGC-MS is inherently more sensitive, allowing for the detection of lower concentrations.[2]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mLConsistent with the higher sensitivity of GC-MS, the LOQ is also expected to be lower.
Specificity HighVery HighWhile HPLC-UV can resolve the analyte from many impurities, co-elution is possible. The mass-selective detection of GC-MS provides a higher degree of specificity.

Logical Relationship of Analytical Techniques

The choice between HPLC and GC-MS is often dictated by the specific requirements of the analysis.

TechSelection cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte (3-Fluorophenyl)aminoacetic Acid Properties Non-volatile, Polar, UV-active Analyte->Properties Derivatization Derivatization Required for GC Properties->Derivatization HPLC_Adv Advantages: - Direct analysis - Robust - Cost-effective Properties->HPLC_Adv Favors GCMS_Disadv Disadvantages: - Derivatization required - More complex sample prep Derivatization->GCMS_Disadv Leads to HPLC_Disadv Disadvantages: - Lower sensitivity - Potential for co-elution GCMS_Adv Advantages: - High sensitivity - High specificity (MS detection)

Sources

Comparative

A Comparative Guide to Ensuring Reproducibility in Cell-Based Assays: A Case Study with S-3-Amino-3-(3-fluorophenyl)propionic Acid

Introduction The pursuit of novel therapeutics is a cornerstone of modern biomedical research. Unnatural amino acids, a class of molecules that expands upon nature's canonical 20 amino acids, offer exciting possibilities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of novel therapeutics is a cornerstone of modern biomedical research. Unnatural amino acids, a class of molecules that expands upon nature's canonical 20 amino acids, offer exciting possibilities for drug discovery by providing unique structural and functional properties.[1] One such compound, S-3-Amino-3-(3-fluorophenyl)propionic acid, represents a promising building block for creating more stable and potent peptide-based drugs.[2] The introduction of a fluorine atom can enhance resistance to enzymatic degradation and favorably influence how a peptide interacts with its target.[2][3]

However, the journey from a promising compound to a validated therapeutic lead is fraught with challenges, chief among them being the reproducibility of experimental findings.[4] The so-called "reproducibility crisis" underscores the critical need for robust and well-controlled experimental design, particularly when working with novel compounds where unexpected biological activities or assay interferences may arise.[4][5]

This guide provides a framework for assessing the reproducibility of biological assays using S-3-Amino-3-(3-fluorophenyl)propionic acid as a case study. We will compare its performance in a common cell-based assay against a structurally simpler, non-fluorinated analog, Beta-Alanine. Through a detailed experimental protocol, data analysis workflow, and discussion of best practices, this guide will equip researchers with the tools to generate reliable and reproducible data for novel amino acid derivatives.

Section 1: The Critical Challenge of Assay Reproducibility

Reproducibility in scientific research, particularly in the life sciences, has been a topic of intense discussion.[4] A lack of reproducibility not only hinders scientific progress but also leads to wasted resources.[4] In the context of cell-based assays, which are fundamental to drug discovery, variability can be introduced at multiple stages.[6][7]

Key sources of variability in cell-based assays include:

  • Cell Line Integrity: The characteristics of cell lines can change over time with increasing passage numbers, leading to alterations in growth rates, morphology, and responses to stimuli.[8] Mycoplasma contamination is another notorious source of experimental artifacts.

  • Reagent Quality and Consistency: The quality and lot-to-lot variability of reagents such as cell culture media, serum, and the test compounds themselves can significantly impact experimental outcomes.[9]

  • Protocol Adherence and Nuances: Seemingly minor variations in experimental procedures, such as incubation times, cell seeding densities, and pipetting techniques, can introduce significant variability.[7][8]

  • Environmental Factors: Fluctuations in incubator conditions like temperature, humidity, and CO2 levels can affect cell health and behavior.[8]

Addressing these factors through careful planning and execution is paramount for generating trustworthy data.

Section 2: Comparative Experimental Design

To illustrate a robust approach to assessing reproducibility, we propose a comparative study evaluating the cytotoxic effects of S-3-Amino-3-(3-fluorophenyl)propionic acid and Beta-Alanine on the A549 human lung carcinoma cell line. The choice of a cancer cell line is relevant as similar amino acid derivatives have been investigated for their anticancer properties.[10]

The primary objectives of this experimental design are:

  • To determine the half-maximal inhibitory concentration (IC50) of each compound.

  • To assess the intra- and inter-assay variability for each compound.

This direct comparison will help to identify if the fluorinated compound exhibits any unique properties that might affect assay performance or reproducibility.

Experimental Workflow

The overall workflow for this comparative study is depicted in the diagram below. This systematic approach ensures that each step, from cell culture to data analysis, is standardized to minimize variability.

G cluster_prep Preparation Phase cluster_assay Assay Execution Phase cluster_analysis Data Analysis Phase A A549 Cell Culture (Low Passage) D Cell Seeding in 96-well Plates A->D B Compound Preparation (S-3-Amino-3-(3-fluorophenyl)propionic acid & Beta-Alanine) E Compound Treatment (Dose-Response) B->E C Reagent QC (Media, Serum, MTS Reagent) C->D G MTS Reagent Addition C->G D->E F Incubation (48 hours) E->F F->G H Incubation (2 hours) G->H I Absorbance Reading (490 nm) H->I J Data Normalization (% Viability) I->J K IC50 Calculation (Non-linear Regression) J->K L Statistical Analysis (CV, Z-factor) K->L M Reproducibility Assessment L->M

Caption: Experimental workflow for the comparative cell viability assay.

Section 3: Detailed Experimental Protocol: MTS Cell Viability Assay

This protocol is designed to be self-validating by incorporating appropriate controls and checks at each stage.

Materials:

  • A549 cells (passage number < 10)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • S-3-Amino-3-(3-fluorophenyl)propionic acid (powder)

  • Beta-Alanine (powder)

  • Sterile DMSO

  • Sterile PBS

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Compound Preparation:

    • Prepare 100 mM stock solutions of S-3-Amino-3-(3-fluorophenyl)propionic acid and Beta-Alanine in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration in all wells should be kept constant and below 0.5%.

  • Cell Seeding:

    • Harvest A549 cells using standard trypsinization methods.

    • Perform a cell count and assess viability using a method like trypan blue exclusion. Ensure viability is >95%.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for "cells only" (positive control) and "medium only" (blank) controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Add 100 µL of medium with the corresponding DMSO concentration to the "cells only" control wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay and Data Collection:

    • After the 48-hour incubation, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 2 hours at 37°C in the CO2 incubator.

    • Measure the absorbance at 490 nm using a plate reader.

Section 4: Data Analysis and Interpretation for Reproducibility

The raw absorbance data will be processed to determine cell viability and the IC50 values for each compound. The reproducibility of these measurements across independent experiments is the key focus.

Data Analysis Workflow:

G A Raw Absorbance Data (490 nm) B Subtract Blank (Medium Only) A->B C Normalize to Control (% Viability) B->C E Non-linear Regression (Sigmoidal Dose-Response) C->E D Log-transform Compound Concentration D->E F Calculate IC50 E->F G Repeat Experiment (n=3) F->G H Calculate Mean IC50, SD, and CV G->H I Assess Reproducibility H->I

Caption: Workflow for data analysis and reproducibility assessment.

Hypothetical Comparative Data:

The following table presents hypothetical data from three independent experiments to illustrate how reproducibility can be assessed.

ExperimentS-3-Amino-3-(3-fluorophenyl)propionic acid IC50 (µM)Beta-Alanine IC50 (µM)
1152> 1000
2165> 1000
3148> 1000
Mean 155 > 1000
Standard Deviation (SD) 8.54 N/A
Coefficient of Variation (CV%) 5.51% N/A

In this hypothetical scenario, S-3-Amino-3-(3-fluorophenyl)propionic acid exhibits a measurable cytotoxic effect with a low coefficient of variation across experiments, indicating good reproducibility. Beta-Alanine, as expected for a simple, endogenous amino acid, shows no significant toxicity at the tested concentrations.

Section 5: Best Practices for Minimizing Variability

To ensure the reproducibility demonstrated in our hypothetical example, researchers should adhere to the following best practices:

  • Standardize Cell Culture: Always use cells within a defined low passage number range. Regularly test for mycoplasma contamination.

  • Thorough Reagent Validation: Qualify new lots of serum and other critical reagents before use in assays.[9]

  • Automate Where Possible: The use of automated liquid handlers for tasks like cell seeding and compound addition can significantly reduce pipetting errors and improve consistency.[11]

  • Detailed Record Keeping: Maintain a comprehensive lab notebook detailing all experimental parameters, including reagent lot numbers, cell passage numbers, and any deviations from the protocol.

  • Appropriate Statistical Analysis: Use appropriate statistical methods to quantify variability and determine the significance of your findings.[12]

Conclusion

The evaluation of novel compounds like S-3-Amino-3-(3-fluorophenyl)propionic acid is a critical step in the drug discovery pipeline. However, the value of these evaluations is entirely dependent on the reproducibility of the data. By implementing a robust experimental design, adhering to a detailed and validated protocol, and systematically analyzing the data for variability, researchers can have high confidence in their findings. This guide provides a practical framework for achieving this, ensuring that promising compounds can be reliably identified and advanced towards clinical development. The principles outlined here are not limited to this specific compound but can and should be applied to all biological assays to uphold the integrity and progress of scientific research.

References

  • ISOBudgets. (2025). Reproducibility: What is it and How to Calculate it. Retrieved from [Link]

  • The Turing Way Community. (n.d.). Assessing Reproducibility. GitBook. Retrieved from [Link]

  • Sleight, S. C., et al. (2023). Advancing reproducibility can ease the 'hard truths' of synthetic biology. Synthetic Biology, 8(1), ysad011. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2016). Statistical Challenges in Assessing and Fostering the Reproducibility of Scientific Results. The National Academies Press. Retrieved from [Link]

  • MacLeod, M. R., & Noble, D. (2022). Reproducibility in the Lab: the Proof is in the Protocol. Journal of Interdisciplinary Methods and Issues, 8. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3128. Retrieved from [Link]

  • Parvy, P., et al. (1991). [Methodological errors in amino acid assay in biological fluids]. Annales de Biologie Clinique, 49(3), 180-182. Retrieved from [Link]

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Validation

A Comparative Guide to Assessing the Off-Target Effects of (3-Fluorophenyl)aminoacetic acid and its Analogs

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is characterizing and mitigating off-target effects. Unintended interactions can lead to toxicity, reduced efficacy, and late-stage trial failures, costing immense time and resources[1][2]. This guide provides an in-depth, technically-grounded framework for assessing the off-target profile of a novel chemical entity, using (3-Fluorophenyl)aminoacetic acid as a representative example.

(3-Fluorophenyl)aminoacetic acid is a synthetic amino acid analog. While its specific on-target activity may be under investigation, its structural motifs suggest potential interactions with a range of biological targets. The fluorine substitution, for instance, can alter binding affinity and metabolic stability, making a thorough off-target assessment crucial[3].

This document eschews a rigid template, instead presenting a logical, multi-phased workflow that mirrors a rigorous drug discovery process. We will compare various experimental and computational strategies, explain the rationale behind their sequential application, and provide actionable protocols to ensure the generation of reliable, self-validating data.

Phase 1: Predictive Profiling - An In Silico First Approach

Before committing to costly and time-consuming wet-lab experiments, computational methods offer a powerful, rapid, and cost-effective first pass to generate hypotheses about potential off-target interactions. This in silico phase leverages the principle of chemical similarity: molecules with similar structures often interact with similar proteins[2].

The primary goal here is not to definitively identify off-targets but to cast a wide net and prioritize subsequent experimental assays. By comparing the structure of (3-Fluorophenyl)aminoacetic acid against vast databases of known ligands and their targets, we can predict a list of potential binding partners.

Key Computational Methodologies:

  • Ligand-Based Similarity Searching: Tools like the Basic Local Alignment Search Tool (BLAST) for chemical structures or more sophisticated 2D/3D similarity algorithms can identify known drugs or tool compounds that share structural features with our query molecule[4]. This provides an immediate, albeit crude, list of potential protein families to investigate.

  • Chemogenomics and Machine Learning: More advanced platforms use machine learning models trained on large-scale bioactivity data to predict interactions across a wide range of targets, such as the proteome or the kinome[2][5][6]. These models can uncover non-obvious relationships that simple similarity searching might miss.

Rationale for this Approach: Starting with computational predictions allows for a more informed design of experimental screening panels. Instead of screening blindly, resources can be directed toward target families with a higher pre-test probability of interaction, maximizing the efficiency of the drug discovery process[4].

G cluster_0 Phase 1: In Silico Prediction mol (3-Fluorophenyl)aminoacetic acid (Query Molecule) db Chemical & Bioactivity Databases (e.g., ChEMBL, PubChem) mol->db Similarity Search ml Machine Learning Models (Chemogenomics) mol->ml Predictive Modeling output Hypothesis List of Potential Off-Targets db->output Structural Analogs & Known Targets ml->output Predicted Interaction Probabilities

Caption: In Silico workflow for generating off-target hypotheses.

Phase 2: Broad In Vitro Profiling - Experimental Hypothesis Testing

With a list of potential off-targets from our in silico analysis, the next step is to test these predictions experimentally. Broad in vitro safety panels are the industry standard for this purpose, offering a systematic screen against dozens or even hundreds of well-characterized targets associated with adverse drug reactions[7][8][9].

Comparison of In Vitro Screening Strategies:

StrategyDescriptionProsConsBest For
Broad Safety Panels Screening against a pre-defined panel of 40-100+ targets known to be implicated in adverse drug reactions (e.g., GPCRs, ion channels, transporters, enzymes).[10][11]Wide coverage of common safety liabilities. Standardized and cost-effective. Fulfills regulatory expectations for early safety assessment.[9]May miss novel or unexpected off-targets not included in the panel. Provides binding data, but not always functional activity.Early-stage hazard identification and lead selection for most small molecule programs.
Kinome Profiling Screening specifically against a large panel of protein kinases (often >300).[12][13]Comprehensive assessment of a critical target class. High-throughput and sensitive. Essential if the primary target is a kinase or if kinase inhibition is a suspected liability.[14]Focused on a single protein family. Can be expensive.Programs targeting kinases or where kinase-mediated toxicity is a concern.
Custom/Focused Panels Screening against a small, custom-selected panel of targets based on in silico predictions or known biology of related compounds.Highly targeted and cost-effective for specific hypotheses. Faster turnaround time.High risk of missing unanticipated off-targets. Relies heavily on the quality of initial predictions.Follow-up studies or for chemical series with a well-understood off-target profile.

For a novel molecule like (3-Fluorophenyl)aminoacetic acid, a broad safety panel (e.g., the Eurofins SafetyScreen44 or WuXi Mini Safety 44 Panel) is the most logical starting point.[9][10]. This provides a robust baseline of potential liabilities.

Featured Protocol: Radioligand Receptor Binding Assay

Receptor binding assays are a cornerstone of safety panels, used to determine if a compound displaces a known, radio-labeled ligand from its receptor.[15][16][17].

Objective: To quantify the binding affinity (Ki) of (3-Fluorophenyl)aminoacetic acid for a panel of G-protein coupled receptors (GPCRs).

Methodology:

  • Preparation: A source of the target receptor is prepared (e.g., cell membranes from a recombinant cell line overexpressing the receptor).

  • Reaction Setup: In a 96-well filter plate, the receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., ³H-labeled) and varying concentrations of the test compound ((3-Fluorophenyl)aminoacetic acid).

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The contents of the plate are rapidly filtered through a glass fiber membrane. Unbound radioligand passes through, while the receptor and any bound radioligand are retained on the filter.

  • Quantification: The filter is washed to remove non-specifically bound ligand. Scintillation fluid is added to each well, and the radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound is plotted against the concentration of the test compound. An IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phase 3: Cellular Target Engagement - Validation in a Physiological Context

In vitro panel screens are powerful but are typically performed with purified proteins or membrane fragments in highly artificial buffer systems.[14]. A critical next step is to verify that the compound can engage its targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this purpose.[18][19].

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[20].

Rationale for CETSA: This assay provides direct evidence of target engagement in an intact cellular environment, accounting for factors like cell permeability and intracellular concentrations. A positive result in a CETSA experiment is a much stronger indicator of a physiologically relevant interaction than a hit from an in vitro binding assay alone.[20][21].

G cluster_1 Principle of Cellular Thermal Shift Assay (CETSA) cluster_2 No Drug (Control) cluster_3 With Drug (Test) P_unbound Unbound Protein Heat_1 Apply Heat P_unbound->Heat_1 P_denatured Denatured & Aggregated Protein Heat_1->P_denatured Centrifuge Centrifugation P_denatured->Centrifuge Pellets P_bound Drug-Bound Protein (Stabilized) Heat_2 Apply Heat P_bound->Heat_2 P_soluble Soluble Protein (Remains Folded) Heat_2->P_soluble P_soluble->Centrifuge Remains in Supernatant Analysis Western Blot or Mass Spectrometry Centrifuge->Analysis Quantify Supernatant

Caption: Ligand binding stabilizes proteins against heat denaturation in CETSA.

Featured Protocol: Western Blot-Based CETSA

Objective: To determine if (3-Fluorophenyl)aminoacetic acid engages a putative off-target protein (e.g., "Protein X," identified in Phase 2) in intact cells.

Methodology:

  • Cell Treatment: Culture an appropriate cell line to high density. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with a high concentration (e.g., 10-30 µM) of (3-Fluorophenyl)aminoacetic acid. Incubate to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[22].

  • Cell Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The soluble, non-denatured proteins will remain in the supernatant.

  • Protein Quantification: Carefully collect the supernatant. Quantify the total protein concentration in each sample to ensure equal loading for the next step.

  • Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a specific antibody against the target protein ("Protein X").

  • Data Analysis: Quantify the band intensity for Protein X at each temperature for both the vehicle- and drug-treated samples. Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Comparative Data Summary

To illustrate the application of this workflow, the following table presents hypothetical data for (3-Fluorophenyl)aminoacetic acid compared to a close structural analog, "(3-Chlorophenyl)aminoacetic acid."

Assay / Parameter(3-Fluorophenyl)aminoacetic acid(3-Chlorophenyl)aminoacetic acidInterpretation / Next Step
Phase 1: In Silico Predicted weak binding to Dopamine Transporter (DAT) and Kinase CDK2.Predicted strong binding to Dopamine Transporter (DAT) and Serotonin Transporter (SERT).Prioritize DAT, CDK2, and SERT for experimental testing.
Phase 2: In Vitro Panel DAT Binding (Ki): 5.2 µMCDK2 Inhibition (IC50): 15 µMSERT Binding (Ki): > 50 µMDAT Binding (Ki): 0.8 µMCDK2 Inhibition (IC50): > 50 µMSERT Binding (Ki): 1.1 µMThe chloro- analog is a more potent and dual-acting monoamine transporter ligand. The fluoro- analog has weak, but measurable, activity at DAT and CDK2.
Phase 3: CETSA DAT Melt Shift (ΔTm): +0.5°C at 30 µMCDK2 Melt Shift (ΔTm): +4.1°C at 30 µMDAT Melt Shift (ΔTm): +6.5°C at 10 µMCDK2 Melt Shift (ΔTm): No significant shiftThe fluoro- analog robustly engages CDK2 in cells, but its engagement with DAT is weak. The chloro- analog strongly engages DAT in cells. This suggests CDK2 is a more relevant intracellular off-target for the fluoro- compound.

Conclusion: An Integrated Strategy for De-risking Drug Candidates

Assessing the off-target effects of a novel compound like (3-Fluorophenyl)aminoacetic acid is not a single experiment but a systematic, multi-phased investigation. The approach detailed in this guide—moving from broad, predictive in silico methods to high-throughput in vitro screens and finally to rigorous cellular validation—provides a robust framework for building a comprehensive off-target profile.

This strategy ensures that experimental resources are used efficiently, guided by computational hypotheses. It emphasizes the critical importance of validating in vitro hits in a more physiologically relevant cellular context using powerful techniques like CETSA. By comparing the off-target profiles of lead compounds with their close analogs, researchers can build structure-activity relationships not just for efficacy, but for safety, ultimately leading to the design of safer and more effective medicines. The early and thorough characterization of off-target interactions is an indispensable component of modern drug discovery, transforming a potential liability into a source of invaluable knowledge.[7][23].

References

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Safety & Regulatory Compliance

Safety

Proper Disposal of (3-Fluorophenyl)aminoacetic acid: A Guide for Laboratory Professionals

This document provides a comprehensive guide for the safe and compliant disposal of acetic acid. As a compound synthesized for research and development, specific safety and disposal data may not be readily available.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe and compliant disposal of acetic acid. As a compound synthesized for research and development, specific safety and disposal data may not be readily available. Therefore, this guide is built upon established principles of chemical hygiene, regulatory standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and a scientific assessment of the hazards associated with its precursor molecules, 3-fluoroaniline and oxoacetic acid. By understanding the rationale behind these procedures, researchers can ensure a safe laboratory environment and maintain regulatory compliance.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for acetic acid, a hazard assessment must be inferred from its constituent chemical groups. This proactive approach is a cornerstone of a robust Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1]

The molecule is formed from 3-fluoroaniline and oxoacetic acid. Based on the known hazards of these precursors, we can anticipate the following potential hazards for the final compound:

  • From the 3-Fluoroaniline moiety:

    • Acute Toxicity (Oral): 3-Fluoroaniline is harmful if swallowed.[2][3]

    • Skin Irritation: Causes skin irritation.[2][3]

    • Serious Eye Damage: Poses a risk of serious eye damage.[2][3]

    • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • From the Oxoacetic Acid moiety:

    • Skin Corrosion/Irritation: Causes skin irritation and may lead to more severe damage.[4][5][6]

    • Serious Eye Damage: Causes serious eye damage.[4][5][6]

    • Skin Sensitization: May cause an allergic skin reaction.[4][5]

Table 1: Inferred Hazard Profile and GHS Classifications
Hazard CategoryInferred GHS ClassificationPrecautionary Action
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][7]
Skin Corrosion/IrritationCategory 1B or 2 (Causes severe skin burns and eye damage / Causes skin irritation)Wear protective gloves, protective clothing, and eye/face protection.[2][3][7]
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)Wear eye protection/face protection.[2][3][7]
Respiratory IrritationSTOT SE Category 3 (May cause respiratory irritation)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3][7]
Skin SensitizationCategory 1 (May cause an allergic skin reaction)Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[5][6]

Personal Protective Equipment (PPE) and Handling

Based on the hazard assessment, the following minimum PPE is required when handling acetic acid and its waste:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and fine dust.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.[5]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.[8]

Step 1: Designate a Satellite Accumulation Area (SAA)

Establish a designated SAA within the laboratory, near the point of waste generation. This area must be under the control of the laboratory personnel.

Step 2: Select the Appropriate Waste Container
  • Use a container that is compatible with acetic acid. A high-density polyethylene (HDPE) or glass container is generally suitable.[8]

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[9]

  • The original product container is often a good choice for waste accumulation.[10]

Step 3: Waste Collection
  • Solid Waste: Collect solid acetic acid waste in a designated, compatible container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a separate, sealed plastic bag or a designated solid waste container.

  • Liquid Waste (Solutions): If the compound is in solution, the entire solution should be collected as hazardous waste. Do not dispose of it down the drain.[11][12] The solvent will determine the specific waste stream.

  • Aqueous Rinsate: Rinsate from cleaning contaminated glassware should be collected as hazardous waste.[10]

Step 4: Labeling the Waste Container

Proper labeling is a key regulatory requirement. The waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "acetic acid". Avoid using abbreviations or chemical formulas.[10]

  • A clear indication of the hazards (e.g., "Toxic," "Corrosive").

  • The date accumulation started.

On-Site Storage and Disposal Workflow

All hazardous waste must be managed in accordance with EPA regulations and your institution's specific Chemical Hygiene Plan.[1][13]

Storage Guidelines:
  • Store the hazardous waste container in the designated SAA.

  • Keep the container closed at all times, except when adding waste.[9]

  • Ensure the waste container is stored in secondary containment to catch any potential leaks.

  • Segregate the waste from incompatible materials, such as strong bases or oxidizing agents.[5][11]

Disposal Procedure:
  • Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 9-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so under your institution's CHP.[14]

  • This material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] However, the final disposal method will be determined by the licensed disposal facility.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., sand, vermiculite).[15]

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for handling and disposing of acetic acid waste.

WasteDisposalWorkflow cluster_0 Generation & Collection cluster_1 Accumulation & Storage cluster_2 Disposal & Emergency start Generate Waste (3-Fluorophenyl)aminoacetic acid ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill container Select Compatible & Labeled Container ppe->container collect Collect Waste (Solid, Liquid, Contaminated Items) container->collect saa Store in Designated SAA collect->saa segregate Segregate from Incompatibles saa->segregate closed Keep Container Closed segregate->closed ehs_pickup Arrange EHS Pickup closed->ehs_pickup emergency_proc Follow Emergency Spill Procedures spill->emergency_proc

Caption: Waste Disposal Workflow for acetic acid.

Caption: Waste Segregation for acetic acid.

References

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